PMPA sodium
Description
BenchChem offers high-quality PMPA sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PMPA sodium including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11Na4O7P |
|---|---|
Molecular Weight |
318.08 g/mol |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;; |
InChI Key |
KWMFJFBCJSXCFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O.[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
The Journey of a Landmark Antiviral: A Technical Guide to PMPA (Tenofovir) as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), more commonly known as Tenofovir. We will navigate its history from a promising research compound to the cornerstone of antiretroviral therapy. This document focuses on the technical aspects relevant to its use in a research setting, including its formulation as a sodium salt for experimental use.
Introduction: The Dawn of a New Class of Antivirals
PMPA emerged as a highly potent and selective inhibitor of viral reverse transcriptase, heralding a new era in the fight against retroviruses, most notably the Human Immunodeficiency Virus (HIV).[1] As a nucleotide analogue, its mechanism of action offered a distinct advantage over its nucleoside counterparts. This guide will dissect the scientific journey of PMPA, from its foundational preclinical studies to the insights that propelled its development into globally recognized medicines.
Physicochemical Properties of PMPA
Understanding the fundamental properties of a research compound is critical for its effective application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H14N5O4P | [2] |
| Molecular Weight | 287.213 g/mol | [2] |
| Appearance | White crystalline substance | [3] |
| Solubility (Water) | ~5 mg/mL | [3] |
| pKa | 3.75 | [4] |
| LogP | 1.25 | [4] |
Note on "PMPA Sodium": While PMPA can be isolated as a sodium salt, in a research context, the sodium salt is most often prepared in situ for formulation purposes, particularly for intravenous or in vitro studies. This is achieved by dissolving PMPA in an aqueous solution and adjusting the pH to a physiological range (typically ~7.4) with sodium hydroxide. This process forms the sodium salt of the phosphonate group, enhancing its solubility and suitability for biological assays.
Mechanism of Action: A Targeted Disruption of Viral Replication
PMPA's efficacy lies in its ability to selectively inhibit viral reverse transcriptase, a key enzyme in the replication cycle of retroviruses like HIV.[5]
Cellular Uptake and Activation
Once inside a cell, PMPA undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to form its active metabolite, tenofovir diphosphate (TFV-DP).[2][6]
Caption: Intracellular phosphorylation of PMPA.
Inhibition of Reverse Transcriptase
TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase enzyme.[2] Its incorporation into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral replication.[3][5]
Caption: Competitive inhibition of HIV reverse transcriptase by Tenofovir Diphosphate.
Synthesis and Formulation of PMPA for Research
Synthesis of PMPA
The synthesis of PMPA has been approached through various routes. A common method involves the following key steps:
-
Preparation of the Chiral Precursor: The synthesis often starts from a chiral building block like (R)-glycidol or (R)-propylene carbonate to establish the correct stereochemistry.
-
Coupling with Adenine: The chiral precursor is then coupled with adenine to form the (R)-9-(2-hydroxypropyl)adenine intermediate.
-
Phosphonomethoxylation: This intermediate is subsequently reacted with a phosphonomethoxylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, to introduce the phosphonate group.
-
Hydrolysis: The final step involves the hydrolysis of the phosphonate esters to yield PMPA.[7][8][9]
Preparation of PMPA Sodium Solution for In Vitro and In Vivo Studies
For most research applications, a stock solution of PMPA sodium is prepared.
Protocol: Preparation of a 10 mg/mL PMPA Sodium Stock Solution
-
Weighing: Accurately weigh the desired amount of PMPA monohydrate.
-
Dissolution: Add a portion of the final volume of sterile, pyrogen-free water or a suitable buffer (e.g., phosphate-buffered saline).
-
pH Adjustment: While stirring, slowly add a solution of 1N sodium hydroxide dropwise until the PMPA is fully dissolved and the pH of the solution is approximately 7.4.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the solvent.
-
Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.
-
Storage: Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
In Vitro Research Applications
PMPA has been extensively studied in vitro to characterize its antiviral activity and cellular pharmacology.
Anti-HIV Activity Assays
The antiviral activity of PMPA is typically assessed in cell culture models using human T-lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs).[10]
Protocol: General Anti-HIV Assay
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Add serial dilutions of the PMPA sodium solution to the wells.
-
Viral Infection: Infect the cells with a known titer of HIV-1.
-
Incubation: Incubate the plates for a period of 3-7 days.
-
Assessment of Viral Replication: Measure the extent of viral replication using methods such as:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.[11]
-
Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.
-
Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced cell death.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.
Combination Antiviral Studies
In vitro studies have been crucial in evaluating the synergistic, additive, or antagonistic effects of PMPA when combined with other antiretroviral agents.[11] These studies are essential for designing effective combination antiretroviral therapies (cART). PMPA has demonstrated synergistic anti-HIV activity when combined with zidovudine (AZT) and additive effects with many other reverse transcriptase inhibitors and protease inhibitors.[11]
In Vivo Research Applications
Preclinical in vivo studies in animal models were pivotal in establishing the safety and efficacy profile of PMPA.
Simian Immunodeficiency Virus (SIV) Macaque Model
The SIV-infected rhesus macaque model has been instrumental in evaluating the prophylactic and therapeutic potential of PMPA.[12][13]
Protocol: SIV Prophylaxis Study in Macaques
-
Animal Acclimatization: Acclimate rhesus macaques to the study conditions.
-
Drug Administration: Administer PMPA (typically via subcutaneous injection of a sterile sodium salt solution) at a specified dose and schedule (e.g., once daily).[12]
-
Viral Challenge: Expose the animals to a pathogenic strain of SIV (e.g., SIVmac251) via an appropriate route (e.g., intravenous, rectal).[13]
-
Monitoring: Monitor the animals for signs of infection by measuring:
-
Plasma Viral Load: Quantify the amount of SIV RNA in the plasma using real-time PCR.[12]
-
Anti-SIV Antibodies: Detect the presence of antibodies against SIV proteins.
-
CD4+ T-cell Counts: Monitor for depletion of this critical immune cell population.
-
-
Data Analysis: Compare the rates of infection and disease progression between the PMPA-treated and control groups.
Pharmacokinetic Studies
Pharmacokinetic studies in animal models, such as dogs and macaques, have been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of PMPA.[13] These studies revealed that while PMPA has excellent antiviral activity, its oral bioavailability is low, which led to the development of prodrugs.[4]
The Transition to Clinical Use: The Prodrug Strategy
The low oral bioavailability of PMPA prompted the development of prodrugs to enhance its absorption from the gastrointestinal tract.[4] This led to the successful development and clinical use of:
-
Tenofovir Disoproxil Fumarate (TDF): An ester prodrug of tenofovir that is more readily absorbed orally and is then rapidly converted to tenofovir in the body.[4][14]
-
Tenofovir Alafenamide (TAF): A newer phosphonamidate prodrug that more efficiently delivers tenofovir into target cells, resulting in higher intracellular concentrations of the active metabolite and lower plasma concentrations of tenofovir, which is associated with an improved renal and bone safety profile.[14][15]
Caption: Development of oral prodrugs from PMPA.
Conclusion
PMPA stands as a testament to the power of targeted drug design and rigorous preclinical evaluation. Its journey from a laboratory compound to a life-saving medicine has not only transformed the treatment of HIV and Hepatitis B but also provided a valuable tool for researchers studying viral replication and antiviral drug development. Understanding the history and technical nuances of PMPA, including its formulation as a sodium salt for experimental use, provides a solid foundation for its continued application in scientific discovery.
References
- De Clercq, E. (2009). The history of antiretrovirals: key discoveries and milestones. Reviews in Medical Virology, 19(4), 189-201.
- Van Rompay, K. K., et al. (2002). Structured Treatment Interruptions with Tenofovir Monotherapy for Simian Immunodeficiency Virus-Infected Newborn Macaques. Journal of Virology, 76(18), 9205-9217.
- Garcia-Lerma, J. G., et al. (2008). Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir. PLoS Medicine, 5(2), e28.
- Babusis, D., et al. (2013). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 57(3), 1259-1268.
- Gilead Sciences. (2019). VIREAD® (tenofovir disoproxil fumarate)
- Massud, I., et al. (2013). Viral dissemination and immune activation modulate antiretroviral drug levels in lymph nodes of SIV-infected rhesus macaques. Frontiers in Microbiology, 4, 102.
- Cayman Chemical. (n.d.).
- Borroto-Esoda, K., et al. (2006). In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine. Antiviral Therapy, 11(4), 487-495.
- Ruprecht, R. M., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310.
- CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
- ChemBK. (n.d.). (R)-9-[2-(Phosphonomethoxy)propyl]adenine(PMPA)
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experiments with 2-PMPA (Sodium).
- Ren, X. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
- KEARNEY, B. P., et al. (2004). The Pharmacokinetics and Bioavailability of a Novel Oral Prodrug of Tenofovir: A Phase I Study of Tenofovir Disoproxil Fumarate in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 75(3), 217-224.
- Margot, N. A., et al. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917-5924.
- Gilead Sciences. (2012).
- Rohan, L. C., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310.
- Starrett, J. E., et al. (1994). Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. Journal of Medicinal Chemistry, 37(12), 1857-1864.
- Patel, R., et al. (2023). Niosomal Formulations and Characterization of Tenofovir Disoproxil Fumarate. International Journal of Pharmaceutical and Biological Archives, 14(2), 1-7.
- Lee, W., et al. (2020). Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs. International Journal of Pharmaceutics, 577, 119077.
- CN113599366B - Tenofovir disoproxil fumarate granules and prepar
- Gilead Sciences. (2012).
- PubChem. (n.d.). Tenofovir.
- Ren, X. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
- US20170152276A1 - Novel salt of tenofovir disoproxil.
- Spinks, C. B., et al. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. International Journal of Nanomedicine, 12, 1659-1671.
- Wang, Y., et al. (2022). Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis. Drug Design, Development and Therapy, 16, 1859-1872.
- Wikipedia. (n.d.). Reverse-transcriptase inhibitor.
- Rayner, S., et al. (2019). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 72(4), 283-289.
- Astier, A., et al. (2016). Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection. Pharmaceutical Technology in Hospital Pharmacy, 1(1), 1-7.
- Hecq, J. D., et al. (2018). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate. International Journal of Pharmaceutical Compounding, 22(5), 428-431.
- Dong, R., et al. (2023). Preparation, Drug Distribution, and In Vivo Evaluation of the Safety of Protein Corona Liposomes for Liraglutide Delivery. Pharmaceutics, 15(2), 438.
- Aghajanian, H., et al. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments, (191), e64810.
- Li, Y., et al. (2021).
- Aksoy, B., et al. (2023). Monitoring the salt stability and solvent swelling behavior of PAH‐based polyelectrolyte multilayers by quartz crystal microbalance with dissipation. Journal of Applied Polymer Science, 140(36), e54320.
Sources
- 1. Structured Treatment Interruptions with Tenofovir Monotherapy for Simian Immunodeficiency Virus-Infected Newborn Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir diphosphate (sodium salt) | CAS 2738719-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. dovepress.com [dovepress.com]
- 4. Formulation of Tenofovir-Loaded Functionalized Solid Lipid Nanoparticles Intended for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Preparation method for (R)-9-[2-(phosphonomethoxy)propyl]adenine - Eureka | Patsnap [eureka.patsnap.com]
- 8. chembk.com [chembk.com]
- 9. CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine - Google Patents [patents.google.com]
- 10. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide | PLOS One [journals.plos.org]
- 12. Tenofovir treatment augments anti-viral immunity against drug-resistant SIV challenge in chronically infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
The Physicochemical and Pharmacokinetic Dichotomy of PMPA: Free Acid vs. Sodium Salt
Executive Summary & Nomenclature Grounding
In preclinical drug development, the acronym PMPA represents two distinct but chemically analogous active pharmaceutical ingredients (APIs):
-
Tenofovir: (R)-9-(2-phosphonylmethoxypropyl)adenine, a cornerstone nucleotide reverse transcriptase inhibitor used in HIV/HBV management[1].
-
2-PMPA: 2-(Phosphonomethyl)pentane-1,5-dioic acid, a potent and selective inhibitor of glutamate carboxypeptidase II (NAALADase) used in neurological research[2].
Despite their divergent therapeutic targets, both molecules share a defining structural feature: a phosphonic acid moiety . The formulation trajectory of these APIs is entirely dictated by the protonation state of this group. This whitepaper elucidates the physicochemical, solid-state, and pharmacokinetic differences between the free acid and sodium salt forms of PMPA, providing actionable, self-validating protocols for formulation scientists.
Solid-State Chemistry & Thermodynamic Solubility
The decision to formulate PMPA as a free acid versus a sodium salt hinges on the thermodynamic stability of its crystal lattice and its hydration energy.
The Free Acid (Low Solubility): In its free acid form, the phosphonic acid group of PMPA participates in extensive intermolecular hydrogen bonding. In the case of Tenofovir, the acidic phosphonate (pKa ~3.9) and the basic adenine ring form a highly stable zwitterion at physiological pH[1]. This zwitterionic nature creates a tightly packed crystal lattice. Consequently, the energy required to break these intermolecular forces exceeds the hydration energy provided by water, resulting in exceptionally poor aqueous solubility.
The Sodium Salt (High Solubility): Converting the free acid to a monosodium or disodium salt fundamentally alters the solid-state chemistry. The addition of a sodium counterion disrupts the hydrogen-bonded lattice. Upon introduction to an aqueous medium, the sodium salt dissociates, replacing weak hydrogen bonds with highly favorable ion-dipole interactions[3]. This drastically lowers the thermodynamic barrier to dissolution, increasing aqueous solubility by several orders of magnitude, making it the preferred form for in vitro assays, aqueous injectables, and long-acting nanosuspensions[4][5].
Figure 1: Physicochemical speciation and formulation pathways of PMPA.
The Permeability Paradox & Pharmacokinetics
A common pitfall in early-stage development is equating high aqueous solubility with high oral bioavailability. While the sodium salt of PMPA resolves the dissolution rate, it exacerbates the permeability barrier.
According to the Biopharmaceutics Classification System (BCS), PMPA (Tenofovir) behaves as a Class III compound (High Solubility at pH > 3, Low Permeability)[1]. At the intestinal pH (6.0–7.4), the phosphonate group of the sodium salt is fully ionized, carrying a negative charge. Because the intestinal epithelium is highly lipophilic and features a net-negative mucosal surface charge, the anionic PMPA experiences severe electrostatic repulsion. This results in negligible passive transcellular diffusion.
Strategic Implications:
-
Aqueous/Topical Delivery: The sodium salt is strictly utilized where systemic absorption via the GI tract is not required, such as in topical microbicides, long-acting subcutaneous injectables, or direct biochemical assays[2][5].
-
Oral Delivery: To achieve oral bioavailability, the charge of the phosphonate must be masked. This is why PMPA is never administered orally as a free acid or sodium salt, but rather synthesized into lipophilic prodrugs like Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF)[1].
Formulation Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies ensure that the physicochemical data gathered for PMPA forms are free from artifactual errors.
Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
A critical error in measuring the solubility of PMPA sodium salt is using unbuffered water. The salt of a weak acid will undergo hydrolysis, artificially raising the microenvironmental pH (the self-buffering effect) and misrepresenting the physiological solubility[6].
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract. Causality: Strong buffering capacity resists the self-buffering effect of the API.
-
Equilibration: Add an excess of PMPA free acid or PMPA sodium salt to 10 mL of each buffer. Shake at 37°C for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes. Causality: Ultracentrifugation prevents the adsorption of the highly charged API onto standard filter membranes, which would artificially lower the quantified concentration.
-
Quantification & Validation: Analyze the supernatant via HPLC-UV. Crucially, extract the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: The sodium salt may undergo disproportionation back to the free acid during the assay. XRPD confirms the measured solubility corresponds to the intended solid state.
Figure 2: Self-validating thermodynamic solubility protocol workflow.
Protocol 2: Assessment of Salt Disproportionation in Solid Dosage Forms
If PMPA sodium salt is formulated into a solid dosage form, it risks disproportionation—reverting to the insoluble free acid—if exposed to acidic excipients and moisture[6].
-
Binary Mixture Preparation: Blend PMPA sodium salt 1:1 (w/w) with common excipients (e.g., microcrystalline cellulose, citric acid).
-
Stress Testing: Subject the mixtures to 40°C / 75% Relative Humidity (RH) for 4 weeks. Causality: Moisture acts as a solvent conduit, facilitating proton transfer from acidic excipients to the PMPA anion.
-
Solid-State NMR / XRPD Analysis: Analyze the stressed samples for the emergence of the free acid crystal lattice. Causality: Detecting disproportionation early prevents late-stage dissolution failures in stability testing.
Comparative Data Summary
The following table synthesizes the core differences between the two forms, guiding rational formulation design.
| Property | PMPA Free Acid | PMPA Sodium Salt | Pharmacokinetic & Formulation Impact |
| Solid-State Lattice | Zwitterionic / H-bonded | Ion-Dipole | Salt disrupts lattice, lowering melting point. |
| Aqueous Solubility (pH 7.4) | Very Low (< 10 mg/mL) | High (> 200 mg/mL) | Salt is mandatory for high-concentration injectables[3]. |
| Membrane Permeability | Low (BCS Class III) | Low (BCS Class III) | Neither form is suitable for oral delivery without prodrug modification[1]. |
| Hygroscopicity | Low | High | Salt requires strict desiccant controls during manufacturing[6]. |
| Primary Application | Long-acting suspensions | In vitro assays, Injectables | Free acid provides sustained release; Salt provides immediate dissolution[4][5]. |
References
*[1] US11744802B2 - Therapeutic compositions for treatment of human immunodeficiency virus - Google Patents. 1 *[6] Stability of pharmaceutical salts in solid oral dosage forms - ResearchGate. 6 *[4] Tenofovir diphosphate (sodium salt) (PMPApp, TFV-DP) - Cayman Chemical. 4 *[5] A novel formulation enabled transformation of 3 HIV drugs Tenofovir-Lamivudine-Dolutegravir (TLD) from Short-Acting to Long-Acting All-in-One Injectable - PMC (NIH). 5 *[2] PMPA sodium | CAS#373645-42-2 | NAALADase inhibitor - MedKoo Biosciences. 2 *[3] Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC (NIH). 3
Sources
- 1. US11744802B2 - Therapeutic compositions for treatment of human immunodeficiency virus - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A novel formulation enabled transformation of 3 HIV drugs Tenofovir-Lamivudine-Dolutegravir (TLD) from Short-Acting to Long-Acting All-in-One Injectable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Targeting GCPII: The Technical Guide to 2-PMPA Sodium in Cognitive Disorder Research
Executive Summary
2-PMPA (2-(Phosphonomethyl)pentanedioic acid) stands as the gold-standard pharmacological tool for inhibiting Glutamate Carboxypeptidase II (GCPII) , historically known as NAALADase. Its primary utility in cognitive disorder research lies in its ability to modulate the NAAG-mGluR3 signaling axis .
By inhibiting GCPII, 2-PMPA prevents the hydrolysis of the neuropeptide N-Acetylaspartylglutamate (NAAG) into glutamate and N-Acetylaspartate (NAA). This dual action—increasing synaptic NAAG (a potent mGluR3 agonist) while simultaneously reducing synaptic glutamate—offers a unique therapeutic window for treating cognitive deficits associated with Schizophrenia, Multiple Sclerosis (MS), and neuroinflammatory aging, without the excitotoxic side effects of direct glutamatergic agonists.
Note on Nomenclature: This guide focuses on 2-PMPA (the GCPII inhibitor), not to be confused with PMPA (Tenofovir), the antiretroviral agent. The "Sodium" designation refers to the salt form required for physiological solubility.
Molecular Mechanism: The NAAG Shunt
The efficacy of 2-PMPA is predicated on the "Glutamate/NAAG Shunt." Unlike traditional NMDA receptor antagonists (which can cause psychotomimetic side effects), 2-PMPA acts upstream.
Mechanistic Pathway[1][2][3]
-
Release: NAAG is co-released with glutamate from synaptic vesicles.
-
Target: NAAG selectively activates presynaptic mGluR3 autoreceptors, inhibiting further glutamate release (neuroprotection).[1]
-
Catabolism: Under normal conditions, GCPII (located on astrocyte membranes) rapidly hydrolyzes NAAG into NAA and Glutamate.[1]
-
Inhibition: 2-PMPA binds GCPII with picomolar affinity (
pM), blocking this hydrolysis.[2] -
Result: Sustained mGluR3 activation and reduced extrasynaptic glutamate.
Figure 1: The mechanism of action of 2-PMPA at the tripartite synapse. Inhibition of GCPII preserves NAAG, enhancing mGluR3-mediated neuroprotection.
Formulation & Pharmacokinetics
A critical barrier in 2-PMPA research is its physicochemical properties. It is a highly polar, dicarboxylic acid phosphonate, leading to poor oral bioavailability and limited Blood-Brain Barrier (BBB) penetration.
Formulation Protocol (Standardized)
For systemic or local administration in rodent models, the sodium salt form is essential to prevent tissue acidosis.
-
Preparation: Dissolve 2-PMPA free acid in 50 mM HEPES buffered saline.
-
pH Adjustment: Titrate slowly with 1N NaOH to pH 7.4 .
-
Sterilization: Filter through a 0.22 µm PES membrane.
-
Stability: Prepare fresh daily. The phosphonate group is stable, but the solution should not be stored long-term to avoid precipitation or contamination.
Pharmacokinetic Profile & Dosing Strategy
Researchers must choose the administration route based on the specific cognitive model.
| Parameter | Intraperitoneal (i.p.)[2][3][4] | Intranasal (i.n.) | Local Infusion (PFC) |
| Dose Range | 10 – 100 mg/kg | 30 mg/kg | 0.1 – 0.5 µ g/side |
| Tmax (Brain) | ~30 min | ~60 min | Immediate |
| Brain/Plasma Ratio | Low (< 2%) | Moderate (Olfactory Pathway) | N/A (Direct) |
| Clearance | Rapid Renal | Moderate | Slow Diffusion |
| Primary Use | General Neuroprotection | Cognitive/Anxiety Models | Mechanistic Validation |
Critical Insight: While i.p. dosing is common, intranasal administration has shown superior delivery to the cortex and olfactory bulb in rats, bypassing the BBB via the olfactory nerve pathway (See Nonaka et al.).
Experimental Protocols
Protocol A: In Vitro GCPII Inhibition Assay
To validate the potency of a new batch of 2-PMPA or a derivative prodrug.
-
Enzyme Source: Recombinant human GCPII (rhGCPII) or lysate from LNCaP cells (which naturally overexpress GCPII).
-
Substrate:
H-NAAG (Radiometric) or unlabeled NAAG (HPLC detection). -
Reaction:
-
Incubate enzyme + 2-PMPA (variable concentration) in Tris-HCl buffer (pH 7.4) with 1 mM CoCl
(Cobalt is a required cofactor). -
Add Substrate (
H-NAAG) and incubate for 15 min at 37°C.
-
-
Termination: Stop reaction with ice-cold phosphate buffer.
-
Separation: Use AG1-X8 anion exchange resin. Unhydrolyzed NAAG binds; liberated
H-Glutamate elutes. -
Quantification: Scintillation counting. Calculate IC
(Expected: 0.3 – 1.0 nM).
Protocol B: In Vivo Cognitive Assessment (Working Memory)
Model: Delayed Alternation Task in Rats (Schizophrenia/Aging Model).
Figure 2: Workflow for assessing working memory enhancement using 2-PMPA.
Step-by-Step:
-
Habituation: Handle rats daily to reduce stress (stress increases endogenous glutamate, confounding results).
-
Pre-treatment: Administer 2-PMPA sodium (10, 30, or 60 mg/kg i.p.) 30 minutes prior to testing.
-
Task: Place rat in T-maze stem.
-
Forced Run: One arm is blocked; rat enters open arm for reward.
-
Delay: Rat returns to start box for defined delay (e.g., 10s, 30s).
-
Choice Run: Both arms open. Rat must choose the opposite arm to receive reward (Working Memory).
-
-
Data: Record % Correct Choices. 2-PMPA typically restores performance in aged rats or PCP-treated rats to near-baseline levels.
Advanced Applications: Dendrimer Conjugates
Recent advancements address the BBB limitation by conjugating 2-PMPA to hydroxyl-PAMAM dendrimers (D-2PMPA ).
-
Targeting: D-2PMPA is selectively taken up by activated microglia and astrocytes in neuroinflammatory models (e.g., Cerebral Palsy, MS).
-
Mechanism: The dendrimer leverages the compromised BBB in inflamed regions, delivering the payload directly to the site of GCPII upregulation.
-
Outcome: Significant cognitive improvement in models where free 2-PMPA failed due to rapid clearance.
References
-
Slusher, B. S., et al. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. Nature Medicine, 5, 1396–1402. Link
-
Olszewski, R. T., et al. (2004). NAAG peptidase inhibition reduces locomotor activity and some stereotypes in the PCP model of schizophrenia. Journal of Neurochemistry, 89(4), 876-885. Link
-
Arnsten, A. F., et al. (2022).[5] Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders.[5] Molecular Psychiatry, 27, 3503–3511. Link
-
Nonaka, M., et al. (2015). Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration.[6][7] PLOS ONE, 10(7), e0131861. Link
-
Neale, J. H., et al. (2005). The neurotransmitter N-acetylaspartylglutamate in models of pain, ALS, schizophrenia, and seizure. Trends in Pharmacological Sciences, 26(9), 477-484. Link
-
Kannan, S., et al. (2012). Dendrimer-targeted delivery of pharmacological agents to the brain. Science Translational Medicine, 4(130), 130ra46. Link
Sources
- 1. Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 3. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of 2-PMPA Sodium Stock Solutions
This Application Note and Protocol is designed for researchers and drug development professionals working with 2-PMPA , the potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).
Scope and Chemical Identity
Critical Distinction: This protocol specifically addresses 2-PMPA (GCPII Inhibitor) .[1][2][3] It does not refer to Tenofovir (9-[(R)-2-(phosphonomethoxy)propyl]adenine), which is also occasionally abbreviated as PMPA in antiviral research.
| Property | Specification |
| Chemical Name | 2-(Phosphonomethyl)pentanedioic acid |
| Common Abbreviation | 2-PMPA |
| Target | Glutamate Carboxypeptidase II (GCPII) / NAALADase |
| CAS Number | 173039-10-6 (Acid Form) |
| Molecular Formula | C₆H₁₁O₇P |
| Molecular Weight | 226.12 g/mol |
| pKa Values | Contains 4 acidic protons (2 Carboxyl, 2 Phosphonate).[1][3][4][5][6][7] Requires base for neutral pH solubility. |
Scientific Rationale & Solubility Mechanics
Commercially available 2-PMPA is typically supplied as a crystalline acid solid .[3] While it has moderate solubility in water (~20 mg/mL), the resulting solution is highly acidic (pH < 3.0).
For biological applications (in vitro neuronal cultures or in vivo injection), the compound must be converted to its sodium salt form in situ. This is achieved by neutralizing the carboxylic and phosphonic acid groups with Sodium Hydroxide (NaOH). This process serves two critical functions:
-
Solubility Enhancement: Deprotonation significantly increases aqueous solubility, allowing concentrations >100 mg/mL (essential for in vivo bolus dosing).
-
Physiological Compatibility: Prevents acidic shock to tissues or cell cultures.
Stability Warning: Unlike the solid acid form, the aqueous sodium salt solution is prone to hydrolysis and degradation over time. Fresh preparation is strongly recommended.
Protocol: Preparation of 100 mM 2-PMPA Sodium Stock (pH 7.4)
This protocol describes the preparation of a 10 mL stock solution at 100 mM (~22.6 mg/mL). This concentration is suitable for further dilution into cell culture media or direct animal dosing.
Reagents & Equipment[2][9][10][11][12]
-
2-PMPA (Solid Acid): 226.1 mg
-
Solvent: Sterile Water for Injection (WFI) or HPLC-grade water (Endotoxin-free).
-
Base: 1.0 N NaOH (Sodium Hydroxide) – Freshly opened or standardized.
-
Equipment: Calibrated pH meter (micro-probe preferred), 0.22 µm PES syringe filter, sterile 15 mL conical tube.
Step-by-Step Workflow
Step 1: Calculation and Weighing
Calculate the required mass for 10 mL of 100 mM solution:
-
Action: Weigh 226.1 mg of 2-PMPA into a sterile vessel.
Step 2: Initial Dissolution (The "Slurry" Phase)
Add 8.0 mL (80% of final volume) of Sterile Water.
-
Observation: The powder may not fully dissolve immediately, or it may form a cloudy, acidic suspension.
-
Critical Check: Do not add PBS yet. The buffering capacity of PBS will fight your pH adjustment. Use water first.[8][9]
Step 3: Titration (The Conversion Step)
Place the vessel on a magnetic stirrer with a small stir bar. Insert the pH probe.
-
Initial pH: Likely < 3.0.
-
Action: Add 1.0 N NaOH dropwise while stirring.
-
Mechanism: As pH rises, the carboxyl groups (pKa ~4-5) and the first phosphonate proton deprotonate. The solution will clear as the sodium salt forms.
-
Target: Continue adding NaOH until the pH stabilizes at 7.4 ± 0.1 .
-
Note: If you overshoot pH > 8.0, do not back-titrate with strong acid if possible; it increases ionic strength unnecessarily. If critical, use dilute HCl.
Step 4: Final Volume Adjustment (QS)
Once the solution is clear and at pH 7.4:
-
Transfer the solution to a volumetric device (e.g., 10 mL volumetric flask or graduated cylinder).
-
Add Sterile Water to bring the total volume to exactly 10.0 mL .
-
Mix by inversion.
Step 5: Sterilization
-
Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile storage tube.
-
Why PES? Low protein binding (irrelevant here) but high flow rate and chemical compatibility with aqueous buffers.
Visual Workflow (DOT Diagram)
Figure 1: Logical workflow for the conversion of 2-PMPA acid to a physiological sodium stock solution.
Quality Control & Validation
To ensure the protocol was successful (Self-Validating System):
-
Visual Inspection: The final solution must be absolutely clear and colorless. Any turbidity suggests incomplete neutralization or contamination.
-
pH Verification: Re-check pH after filtration. Filter membranes can occasionally alter pH slightly.
-
Concentration Verification (Optional): For GLP studies, verify concentration via HPLC-UV (detection at low wavelength, though PMPA has weak UV absorbance) or LC-MS/MS.
Storage and Stability
-
Solid State: Store desiccated at RT or 4°C. Stable for years.
-
Solution State:
-
4°C: Stable for < 24 hours.
-
-20°C: Stable for 1-3 months. Avoid repeated freeze-thaw cycles.
-
-80°C: Recommended for long-term storage of stock aliquots.
-
Usage Guidelines (In Vivo vs. In Vitro)
| Parameter | In Vitro (Cell Culture) | In Vivo (Rodent Injection) |
| Working Conc. | 10 nM - 10 µM | 10 - 100 mg/kg |
| Vehicle | Dilute stock 1:1000+ into media | Dilute stock with Saline/PBS |
| Osmolarity | Negligible impact at µM levels | Critical: Check osmolarity if injecting >50 mg/mL |
| Sterility | Essential | Essential |
References
-
Slusher, B. S., et al. (1999). "Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury."[3] Nature Medicine, 5, 1396–1402.[3]
-
Rais, R., et al. (2015). "Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration." PLOS ONE. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]
- 5. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2015040640A2 - An improved process for the preparation of tenofovir alafenamide or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 9. phytotechlab.com [phytotechlab.com]
Mastering PMPA Sodium Preparation: Optimal pH Buffers for GCPII/PSMA In Vitro Assays
The Chemical Context: Why Unbuffered Water Fails
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a highly potent, competitive inhibitor of glutamate carboxypeptidase II (GCPII)—an enzyme also known as NAALADase or Prostate-Specific Membrane Antigen (PSMA). Exhibiting an IC50 of approximately 300 pM, 2-PMPA is a gold-standard reference compound in neuroprotection and prostate cancer radioligand studies [[1]]().
Because the free acid form of 2-PMPA is highly polar with multiple negative charges (cLogP = -1.14), it is almost exclusively supplied and utilized as a tetrasodium salt (PMPA sodium, CAS 373645-42-2) to maximize aqueous solubility [[2]]().
The Causality of the pH Shift: When researchers dissolve PMPA tetrasodium in unbuffered molecular-grade water, the hydrolysis of the weak conjugate base (pentanedioate and phosphonate groups) strips protons from the water, resulting in a highly alkaline solution (pH > 9.0). Introducing this unbuffered, alkaline stock directly into in vitro assays causes localized pH spikes that can denature target proteins, induce spontaneous cell lysis, and artificially skew IC50 measurements. Therefore, strict physiological buffering (pH 7.4) is an absolute requirement 3.
Buffer Selection Rationale: The Metalloenzyme Constraint
GCPII is a zinc-dependent metalloenzyme. This structural reality dictates which buffers can and cannot be used:
-
Avoid Chelating Buffers: Buffers containing citrate or high concentrations of EDTA will strip the essential
ions from the GCPII active site, leading to false-positive inhibition or irreversible enzyme degradation. -
The HEPES Advantage: 50 mM HEPES (pH 7.4) provides robust buffering capacity against the alkaline tetrasodium salt without interacting with divalent cations. It is the optimal choice for direct enzymatic kinetics and PSMA+ cell internalization assays [[4]]().
-
Potassium Phosphate (0.1 M, pH 7.4): Highly recommended for metabolic stability assays (e.g., liver microsome incubations) as it mimics intracellular ionic strength and maintains PMPA stability at 37°C over extended periods 3.
Quantitative Buffer Comparison
| Buffer System | Concentration | Target pH | GCPII Compatibility | Primary In Vitro Application |
| HEPES | 50 mM | 7.4 | Excellent (Non-chelating) | Radioligand binding, Cell internalization |
| Potassium Phosphate | 0.1 M | 7.4 | Good | Microsomal stability, Pharmacokinetics |
| PBS + 1% FBS | 1X (137mM NaCl) | 7.4 | Good | General cell culture blocking assays |
| Unbuffered | N/A | > 9.0 (Alkaline) | Poor (Denaturing) | Not recommended for direct assay use |
Mechanism of Action
To understand why maintaining the structural integrity of the GCPII active site is so critical, one must visualize the competitive inhibition pathway. PMPA acts by directly competing with the natural neuropeptide substrate NAAG (N-acetyl-aspartyl-glutamate).
Fig 1: GCPII inhibition mechanism by PMPA, preventing NAAG cleavage into Glutamate.
Self-Validating Experimental Protocol
This protocol outlines the preparation of a 10 mM PMPA sodium stock solution and its subsequent dilution for a PSMA+ cell internalization blocking assay. It is designed as a self-validating system: if the pH check fails, the experiment is halted before precious cell lines are compromised.
Materials Required
-
PMPA tetrasodium salt (MW: 314.04 g/mol )
-
50 mM HEPES buffer, pre-adjusted to pH 7.4
-
Internalization Buffer: 50 mM HEPES, 100 mM NaCl, 1% FBS, pH 7.4
-
Micro-pH probe
-
0.22 µm syringe filter (PES membrane)
Step-by-Step Methodology
Phase 1: Stock Solution Preparation (10 mM)
-
Mass Calculation: Weigh exactly 3.14 mg of PMPA tetrasodium salt.
-
Primary Dissolution: Add 1.0 mL of the 50 mM HEPES (pH 7.4) buffer to the compound.
-
Sonication: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 1 to 2 minutes. The high polarity of the salt usually ensures rapid dissolution 1.
-
Self-Validation (pH Check): Extract a 10 µL aliquot and test it using a micro-pH probe.
-
Causality Check: The pH must read between 7.35 and 7.45. If the pH has shifted >7.5, the buffering capacity of your HEPES was insufficient. Discard and remake using a freshly titrated HEPES buffer.
-
-
Sterilization: Pass the 10 mM stock through a 0.22 µm PES syringe filter into a sterile cryovial. Store aliquots at -80°C for up to 6 months 1.
Phase 2: Working Solution for Cell Assays (e.g., 200 µM Blocking)
-
Dilution: Dilute the 10 mM stock 1:50 in the Internalization Buffer (e.g., 20 µL stock + 980 µL Internalization Buffer) to yield a 200 µM working solution.
-
Cell Incubation: Wash PSMA+ cells (e.g., PC3-PIP) with standard internalization buffer. Add the 200 µM PMPA working solution to the wells and incubate for 30 minutes at 37°C prior to the introduction of the radioligand 4.
-
Control Validation: Always run a parallel well with Internalization Buffer lacking PMPA to establish the 100% baseline binding metric.
Fig 2: Validated workflow for PMPA sodium dissolution and assay integration.
References
-
Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs National Institutes of Health (NIH) / PMC[Link]
-
177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice Theranostics[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu-Labeled Phosphoramidate-Based PSMA Inhibitors: The Effect of an Albumin Binder on Biodistribution and Therapeutic Efficacy in Prostate Tumor-Bearing Mice [thno.org]
Application Note: In Vivo Dosing and Formulation of 2-PMPA Sodium in Rodent Models
Executive Summary & Mechanism of Action
2-PMPA is a potent, selective, and reversible inhibitor of Glutamate Carboxypeptidase II (GCPII) , an enzyme also known as NAALADase. Unlike direct NMDA receptor antagonists (e.g., MK-801) which often cause severe psychotomimetic side effects, 2-PMPA modulates the glutamatergic system indirectly.
Mechanism of Action
GCPII hydrolyzes the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and Glutamate .[1][2]
-
Inhibition of GCPII: Increases synaptic NAAG levels.[3]
-
NAAG Function: Acts as an agonist at presynaptic group II metabotropic glutamate receptors (mGluR3 ), inhibiting the release of glutamate.
-
Result: Reduction of excitotoxic glutamate levels without blocking post-synaptic NMDA receptors, preserving normal neurotransmission while preventing excitotoxicity.
Graphviz Diagram: Mechanism of Action
Figure 1: 2-PMPA inhibits GCPII, preventing the breakdown of NAAG.[1] Elevated NAAG activates mGluR3, suppressing excess glutamate release.
Chemical Properties & Formulation Guidelines
2-PMPA is a dicarboxylic acid with a phosphonate group, making it highly polar and acidic. Successful in vivo use requires precise pH adjustment to create the physiological sodium salt form.
Compound Profile[4][5][6][7]
-
Chemical Name: 2-(Phosphonomethyl)pentanedioic acid[3][4][5][6]
-
Molecular Weight: 226.12 g/mol [1]
-
Solubility: Highly soluble in water (>100 mM).
-
Permeability: Low (Polar). Limited blood-brain barrier (BBB) penetration requires high systemic doses for central effects.
Protocol: Preparation of Dosing Solution (Sodium Salt)
Objective: Prepare a 10 mg/mL stock solution of 2-PMPA Sodium at pH 7.4.
-
Weighing: Weigh 100 mg of 2-PMPA (free acid) into a sterile glass vial.
-
Dissolution: Add approximately 8.0 mL of sterile distilled water (or 0.9% saline). The solution will be highly acidic (pH ~2.0).
-
Neutralization (Critical Step):
-
Slowly add 1N NaOH dropwise while monitoring with a micro-pH probe.
-
Target pH: 7.2 – 7.6 .
-
Note: As the pH approaches neutral, the compound converts to PMPA sodium salt.
-
-
Volume Adjustment: Add vehicle (Water or Saline) to reach a final volume of 10 mL.
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Use fresh. Aliquots can be stored at -20°C for up to 1 month, but fresh preparation is preferred to avoid precipitation or pH drift.
Vehicle Selection:
-
Standard: 50 mM HEPES buffered saline (pH 7.4) is ideal for maintaining pH stability in vivo.
-
Alternative: 0.9% Saline (pH adjusted).
Pharmacokinetics & Dosing Strategy
Despite an in vitro IC50 of ~300 pM, 2-PMPA requires significantly higher doses in vivo due to rapid renal clearance and poor membrane permeability.
Pharmacokinetic Profile (Rat/Mouse)
| Parameter | Value (Approx.) | Notes |
| Route | IP (Intraperitoneal) | Most common for rodent efficacy studies. |
| Bioavailability (F) | < 1% (Oral) | Do not dose PO unless using a prodrug.[5] |
| Tmax | 10–15 min | Rapid absorption from IP space. |
| Half-life (t1/2) | 0.6 – 1.0 hour | Rapid elimination; requires frequent dosing or high loading. |
| BBB Penetration | Low (< 2%) | However, 100 mg/kg IP achieves supramaximal brain concentrations (>10 µM). |
Recommended Dosing Regimens
A. Neuropathic Pain Models (e.g., CCI, Chemotherapy-induced)
-
Dose: 10 – 50 mg/kg IP.
-
Frequency: Daily administration.
-
Timing: Administer 30–60 minutes prior to behavioral testing (e.g., Von Frey, thermal hyperalgesia).
B. Acute Neuronal Injury (Stroke/Ischemia)
-
Timing: Administer 30 minutes before occlusion (pretreatment) and/or immediately upon reperfusion.
-
Rationale: High dose is required to ensure sufficient brain concentration during the acute excitotoxic window.
C. Cognitive/Addiction Models (Cocaine/Methamphetamine)
-
Dose: 30 – 100 mg/kg IP.[4]
-
Observation: Effects on drug seeking or discrimination are often dose-dependent, with 30 mg/kg showing moderate effects and 100 mg/kg showing maximal efficacy.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the preparation and administration of 2-PMPA sodium.
Safety & Toxicology
-
Toxicity: 2-PMPA is remarkably non-toxic in rodents. Doses up to 300 mg/kg have been administered without overt adverse behavioral effects or mortality.
-
Controls: Always include a vehicle-treated group (pH-matched saline) as the injection stress alone can alter behavioral baselines.
-
Exclusion: Do not use in models requiring oral administration unless studying gut-restricted effects (e.g., IBD models where local GCPII inhibition is desired).
References
-
Slusher, B. S., et al. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. Nature Medicine, 5(12), 1396–1402. Link
-
Zhang, W., et al. (2006).[11] Comparison of the pharmacokinetics of i.p.[1] versus i.n. administered 2-PMPA in rodents.[1][2][3][4][10][5][6][12] PLOS ONE. Link
-
Popik, P., et al. (2003). The 2-PMPA, a NAALADase inhibitor, reverses the expression of morphine tolerance and dependence in mice. Psychopharmacology. Link
-
Rais, R., et al. (2017).[6] Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs.[6] Journal of Medicinal Chemistry. Link
-
Olszewski, P. K., et al. (2017).[11] Glutamate carboxypeptidase II (GCPII) inhibitor 2-PMPA reduces rewarding effects of the synthetic cathinone MDPV in rats.[11] Psychopharmacology. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Effects of systemic pretreatment with the NAALADase inhibitor 2-PMPA on oral methamphetamine reinforcement in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 10. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 11. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]
- 12. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of PMPA Sodium
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Understanding PMPA Sodium and its Intraperitoneal Application
2-(Phosphonomethyl)pentanedioic acid (PMPA) sodium salt is a potent and highly selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2][3] GCPII is a key enzyme in the central and peripheral nervous system that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate.[2] By inhibiting GCPII, PMPA prevents the breakdown of NAAG, leading to its accumulation and a subsequent reduction in synaptic glutamate levels. This mechanism is of significant interest in neuroscience research, particularly in studies of neuroprotection and neuropathic pain, where excessive glutamate can be excitotoxic.[2]
Intraperitoneal (IP) injection is a common and effective route for administering therapeutic agents in preclinical animal models.[4] This method allows for rapid absorption of substances into the systemic circulation, offering a practical alternative to more technically demanding routes like intravenous injection.[4] This guide provides a comprehensive, field-proven framework for the preparation and intraperitoneal administration of PMPA sodium, emphasizing scientific integrity, experimental reproducibility, and animal welfare.
Mechanism of Action: The GCPII Inhibition Pathway
PMPA's therapeutic potential stems from its precise targeting of the GCPII enzyme. The inhibition of this enzyme initiates a cascade of events that ultimately modulates glutamatergic neurotransmission.
Caption: Standard workflow for IP injection.
Step-by-Step Administration:
-
Dose Calculation: Accurately weigh the animal. Calculate the required injection volume. A common injection volume for mice and rats is up to 10 mL/kg of body weight. [4][5] * Example for a 25g mouse at 10 mL/kg: 0.025 kg * 10 mL/kg = 0.25 mL
-
Animal Restraint:
-
Mice: Gently restrain the mouse using a one-handed scruffing technique, ensuring the skin is taut but not restricting breathing. Tuck the tail to secure the lower body. * Rats: The two-person technique is preferred for safety and stability. One person restrains the rat with its head held between their index and middle fingers, wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. * Crucially, tilt the animal's head downwards at a 30-45 degree angle. This causes the abdominal organs to shift cranially, increasing the target area and reducing the risk of organ puncture. [6][7]
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen . [5][8]This location avoids the cecum, urinary bladder, and other vital organs. * If repeated injections are necessary, alternate between the lower right and left quadrants, with this modification approved in the animal care protocol. [5][7]
-
-
Injection Procedure:
-
Swab the injection site with a 70% ethanol wipe and allow it to air dry. * With the needle bevel facing up, insert it at a 30-45 degree angle into the peritoneal cavity. The depth of insertion will depend on the size of the animal, typically about 0.5 cm for an adult mouse. [7] * Gently aspirate by pulling back on the syringe plunger. If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal cavity. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle. * Slowly and steadily depress the plunger to administer the full volume of the PMPA sodium solution. [9] * Withdraw the needle swiftly and return the animal to its home cage. [9]
-
-
Post-Injection Monitoring:
-
Observe the animal for several minutes post-injection for any signs of distress, such as abdominal swelling, bleeding, or unusual behavior.
-
Maintain detailed records of the procedure, including the date, time, substance administered, dose, and any observations. [7]
-
Trustworthiness and Self-Validation
The protocols outlined above are designed as a self-validating system. Adherence to aseptic technique during solution preparation is validated by the final sterile filtration step, which removes potential contaminants. The correctness of the injection procedure is validated by the aspiration step, confirming placement within the peritoneal cavity and not in an organ or blood vessel. Finally, post-injection monitoring serves as a validation of the animal's tolerance to the procedure and the substance.
References
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. research.uky.edu [research.uky.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. semspub.epa.gov [semspub.epa.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. ≥98% (HPLC), powder, glutamate carboxypeptidase II inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 14. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]
- 15. 0.9% Sodium Chloride Injection, USP [dailymed.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
Synthesis and Purification Techniques for 2-PMPA Sodium Salt: A Technical Guide for GCPII Inhibitor Development
Abstract
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII). Due to its highly polar nature, 2-PMPA exhibits poor oral bioavailability and is predominantly administered parenterally in preclinical neuropharmacology models. This application note provides a comprehensive, self-validating protocol for the de novo synthesis of 2-PMPA and its subsequent purification and formulation into a physiological sodium salt solution suitable for in vivo injection.
Introduction & Pharmacological Context
Glutamate carboxypeptidase II (GCPII)—also known as prostate-specific membrane antigen (PSMA) or NAALADase—is a zinc metallopeptidase that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate[1]. Upregulation of GCPII contributes to glutamatergic excitotoxicity, which is a hallmark of various neurological and psychiatric disorders[2].
2-PMPA is a competitive inhibitor of GCPII with picomolar potency (IC50 ~ 300 pM)[1]. However, its core structure contains two carboxylic acid moieties and one phosphonic acid moiety, rendering it highly hydrophilic (cLogP = -1.14)[1]. Because of this extreme polarity, 2-PMPA cannot easily cross biological membranes, resulting in negligible oral bioavailability (<1%)[1]. Consequently, researchers must administer the compound via intraperitoneal, intravenous, or intranasal routes[2].
The Formulation Challenge : The free acid form of 2-PMPA is highly acidic. Direct injection of the free acid can cause severe local tissue necrosis, metabolic acidosis, or precipitation in physiological buffers. Therefore, it is strictly required to convert the free acid into a neutralized sodium salt (pH 7.0–7.4) prior to in vivo administration[3].
Biological Target Engagement
Figure 1: Mechanism of action of 2-PMPA inhibiting GCPII-mediated NAAG hydrolysis.
Chemical Synthesis Strategy
The synthesis of the 2-PMPA backbone relies on a highly efficient Michael addition. The key step involves the nucleophilic attack of dibenzyl phosphite onto the activated double bond of diethyl 2-methylenepentanedioate[4].
Causality in Reagent Selection :
-
Dibenzyl phosphite : Chosen specifically because the benzyl protecting groups can be quantitatively removed via catalytic hydrogenation under mild, neutral conditions. This prevents the cleavage of the sensitive carbon-phosphorus (C-P) bond, which is a common failure point when using harsh acidic deprotection on alkyl phosphonates.
-
Diethyl 2-methylenepentanedioate : Acts as the Michael acceptor. The ethyl esters are robust enough to survive the hydrogenation step but can be readily hydrolyzed under acidic conditions in the final global deprotection step.
Step-by-Step Synthesis Protocol
Step 3.1: Michael Addition (Formation of Protected 2-PMPA)
-
Setup : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve diethyl 2-methylenepentanedioate (1.0 eq) and dibenzyl phosphite (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Catalysis : Add a catalytic amount of a mild base (e.g., potassium carbonate) to generate the reactive phosphite anion.
-
Reaction : Stir the mixture at room temperature for 12–16 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (Hexanes/EtOAc, 1:1).
-
Workup : Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the orthogonally protected tetra-ester intermediate[4].
Step 3.2: Global Deprotection
-
Hydrogenation (Phosphonate Deprotection) : Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst (10% w/w). Stir vigorously under a hydrogen atmosphere (1 atm) for 4 hours to cleave the benzyl groups. Filter the mixture through a Celite pad to remove the pyrophoric catalyst and concentrate the filtrate[4].
-
Hydrolysis (Carboxylate Deprotection) : Reflux the resulting diethyl ester intermediate in 6N HCl for 12 hours to hydrolyze the ethyl esters.
-
Isolation : Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual water and HCl, yielding 2-PMPA as a crude, hygroscopic free acid.
Preparation and Purification of 2-PMPA Sodium Salt
To prepare the compound for parenteral administration, careful titration is required. 2-PMPA has multiple pKa values (phosphonate: ~2.0, 7.0; carboxylates: ~3.0, 4.5). Complete neutralization to pH 7.4 typically yields a mixed sodium salt (predominantly the trisodium form)[3].
Formulation Protocol
-
Dissolution : Weigh the purified 2-PMPA free acid and transfer it into a sterile depyrogenated beaker. Add approximately 80% of the final target volume of sterile Water for Injection (WFI)[3].
-
Titration (Critical Step) : Place the beaker on a magnetic stirrer and insert a calibrated pH probe. The initial pH will be highly acidic (pH < 2.0). Dropwise, add sterile 1.0 N NaOH. The solution will remain clear. Continue addition until the pH reaches 7.0 - 7.4 [3].
-
Self-Validation Check: Do not overshoot pH 7.8. Excess alkalinity causes tissue irritation upon injection and can lead to compound degradation. If the pH exceeds 7.8, discard and restart; back-titration with HCl introduces unwanted chloride salts that alter the osmolarity of the final injection.
-
-
Volume Adjustment : Once the target pH is stabilized, adjust to the final volume (quantum sufficit) using WFI or 0.9% NaCl to achieve the desired molarity (e.g., 100 mM)[3].
-
Sterile Filtration : In a Class II biosafety cabinet, draw the solution into a sterile syringe and pass it through a 0.22 µm polyethersulfone (PES) syringe filter into a sterile, pre-weighed lyophilization vial[3].
-
Lyophilization : Freeze the filtered solution at -80°C and lyophilize for 48 hours to obtain the 2-PMPA sodium salt as a stable, white, fluffy powder. Store at -20°C in a desiccator.
Synthesis & Purification Workflow
Figure 2: End-to-end workflow for the synthesis and purification of 2-PMPA sodium salt.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized 2-PMPA sodium salt, validate the batch against the following physicochemical parameters before in vivo use:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white fluffy solid | Visual Inspection |
| Solubility | >50 mg/mL in H₂O (Clear solution) | Visual / Gravimetric |
| Purity | ≥ 98.0% | HPLC-UV (210 nm) / LC-MS/MS |
| pH (10 mg/mL in H₂O) | 7.0 – 7.4 | Potentiometric pH Meter |
| ¹H NMR (D₂O) | δ 2.7 (m, 1H), 2.3 (t, 2H), 1.9-1.7 (m, 4H) | 400 MHz NMR |
| ³¹P NMR (D₂O) | δ ~24.0 ppm (singlet) | 162 MHz NMR |
Note: Bioanalytical quantification of 2-PMPA in plasma or brain tissue post-administration is typically performed via LC-MS/MS following a one-step protein precipitation extraction using methanol[1].
References
-
Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Molecular Pharmaceutics / PubMed Central (PMC). URL:[Link]
-
Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration. PLOS One. URL:[Link]
-
Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 Values for PMPA Sodium in Enzymatic Assays
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery and development, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] For researchers, scientists, and drug development professionals, the accurate determination of IC50 values is fundamental to understanding the efficacy of potential therapeutic agents. This application note provides a detailed guide for calculating the IC50 value of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA), also known as Tenofovir, a cornerstone antiretroviral nucleotide analog.[2][3] PMPA exerts its therapeutic effect by inhibiting reverse transcriptase, an essential enzyme for viral replication.[2]
This document will delve into the mechanistic principles behind PMPA's inhibitory action, provide a comprehensive, step-by-step protocol for conducting enzymatic assays, and detail the subsequent data analysis required to derive a reliable IC50 value. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for reproducible results.
The Inhibitory Mechanism of PMPA
PMPA is an acyclic nucleoside phosphonate analog of adenosine monophosphate. To become active, it must be intracellularly phosphorylated by host cell kinases to its diphosphate form, PMPApp (tenofovir diphosphate).[2][4] PMPApp then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesizing viral DNA by reverse transcriptase. Upon incorporation, PMPApp acts as a chain terminator due to the absence of a 3'-hydroxyl group, thus halting DNA elongation and viral replication.[2] Understanding this competitive inhibition mechanism is crucial for designing and interpreting the enzymatic assays for IC50 determination.
Materials and Reagents
Consistent and high-quality reagents are paramount for a successful and reproducible assay.
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Notes |
| Recombinant HIV-1 Reverse Transcriptase (RT) | Worthington Biochemical | Code: HIVRT | Ensure high purity and activity. |
| PMPA sodium salt | BenchChem | B2354 | Prepare a concentrated stock solution in nuclease-free water. |
| Poly(A)•oligo(dT)12-18 template-primer | Worthington Biochemical | - | Reconstitute in nuclease-free water to the desired concentration. |
| Deoxynucleotide Triphosphate (dNTP) mix | Thermo Fisher Scientific | R0192 | A mix containing dATP, dCTP, dGTP, and dTTP. |
| [³H]-dTTP or other labeled nucleotide | PerkinElmer | NET221H001MC | For radiolabel-based detection. |
| Tris-HCl buffer | Sigma-Aldrich | T2194 | Prepare a 1 M stock solution, pH 8.3. |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Prepare a 1 M stock solution. |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | Prepare a 1 M stock solution. |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Prepare a 1 M stock solution and store at -20°C. |
| Bovine Serum Albumin (BSA) | New England Biolabs | B9000S | To prevent enzyme denaturation and non-specific binding. |
| 96-well microplates | Corning | 3590 | Suitable for the detection method (e.g., scintillation counting). |
| Scintillation fluid | PerkinElmer | 6013329 | For radiolabel detection. |
| Trichloroacetic acid (TCA) or Perchloric acid | Sigma-Aldrich | T6399 | For precipitation of nucleic acids. |
| Glass fiber filters or filter plates | MilliporeSigma | APFC02500 | For capturing precipitated nucleic acids. |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method for determining the IC50 of PMPA against HIV-1 RT using a filter-binding assay with a radiolabeled nucleotide.
I. Reagent Preparation
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 8.3), 40 mM MgCl₂, 375 mM KCl, 50 mM DTT. Store in aliquots at -20°C.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 8.3), 1 mM DTT, 0.1% BSA, 20% glycerol. Store at -20°C.
-
Template/Primer Solution: Prepare a working solution of poly(A)•oligo(dT)12-18 at 1 mg/mL in nuclease-free water.[5]
-
dNTP/[³H]-dTTP Mix: Prepare a mix containing 100 µM each of dATP, dCTP, dGTP, and a mix of unlabeled dTTP and [³H]-dTTP. The final specific activity should be sufficient for sensitive detection (e.g., 1-2 µCi per reaction).
-
PMPA Sodium Dilution Series:
-
Prepare a 10 mM stock solution of PMPA sodium in nuclease-free water.
-
Perform serial dilutions in nuclease-free water to create a range of concentrations. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.[6] This will provide concentrations spanning several orders of magnitude to accurately define the dose-response curve.
-
II. Assay Procedure
The following procedure is for a single 50 µL reaction in a 96-well plate.
-
Reaction Master Mix Preparation: For the required number of reactions, prepare a master mix containing:
-
10 µL 5X Assay Buffer
-
5 µL Template/Primer Solution
-
5 µL dNTP/[³H]-dTTP Mix
-
20 µL Nuclease-free water
-
-
Inhibitor Addition: Add 5 µL of each PMPA dilution (or water for the no-inhibitor control) to the appropriate wells of the 96-well plate. Also, include a "no enzyme" control well containing water instead of the enzyme solution in the next step.
-
Enzyme Addition:
-
Dilute the HIV-1 RT stock in Enzyme Dilution Buffer to a concentration that will yield a linear reaction rate for the duration of the assay. This concentration must be determined empirically in preliminary experiments.
-
Initiate the reaction by adding 5 µL of the diluted enzyme to each well (except the "no enzyme" control).
-
-
Incubation: Incubate the plate at 37°C for 20-60 minutes.[5] The incubation time should be within the linear range of the reaction, which should be determined during assay optimization.
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding 50 µL of cold 10% trichloroacetic acid (TCA) or perchloric acid to each well.[5]
-
Incubate on ice for 10-15 minutes to allow for the precipitation of the newly synthesized DNA.
-
-
Filtration and Washing:
-
Transfer the contents of each well to a glass fiber filter plate or individual filters on a vacuum manifold.
-
Wash the filters four times with 200 µL of cold 1% TCA or perchloric acid per wash to remove unincorporated nucleotides.[5]
-
-
Detection:
-
Dry the filters completely.
-
Add scintillation fluid to each well or vial containing a filter.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
III. Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination of PMPA.
Data Analysis and IC50 Calculation
The raw data (CPM) must be processed to determine the IC50 value. This involves calculating the percentage of inhibition for each PMPA concentration and then fitting the data to a dose-response model.
I. Calculation of Percent Inhibition
-
Average Controls: Calculate the average CPM for the no-inhibitor control (maximum activity, Max_CPM) and the no-enzyme control (background, Bkg_CPM).
-
Calculate Percent Inhibition: For each concentration of PMPA, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Sample_CPM - Bkg_CPM) / (Max_CPM - Bkg_CPM))
II. Non-linear Regression and Curve Fitting
The relationship between the inhibitor concentration and the enzymatic activity is typically sigmoidal. Therefore, a non-linear regression analysis is the most appropriate method for determining the IC50.[7]
-
Data Transformation: Plot the percent inhibition on the Y-axis against the logarithm of the PMPA concentration on the X-axis.[8]
-
Curve Fitting: Use a suitable software package (e.g., GraphPad Prism, R with the drc package) to fit the data to a four-parameter logistic equation (also known as a sigmoidal dose-response curve with a variable slope).[9][10]
The equation is generally expressed as:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
-
-
IC50 Determination: The software will calculate the best-fit value for the LogIC50, from which the IC50 can be determined by taking the antilog. The IC50 is the concentration of PMPA that results in 50% inhibition of the enzyme's activity.[1][10]
III. Data Analysis Workflow Diagram
Caption: Data analysis workflow for IC50 calculation.
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the determined IC50 value, several control measures and validation steps should be integrated into the experimental design.
-
Positive Control: Include a known inhibitor of HIV-1 RT (e.g., Nevirapine for non-nucleoside inhibitors or the diphosphate of AZT for nucleoside analogs) to validate the assay's ability to detect inhibition.
-
Enzyme Titration: Before performing the full inhibition assay, determine the optimal enzyme concentration that results in a linear reaction rate over the chosen incubation period. The reaction should not consume more than 10-15% of the substrate to maintain initial velocity conditions.[6]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[11] For consistency and comparability, it is recommended to use a substrate (dATP in this case) concentration that is close to its Michaelis-Menten constant (Km).
-
Replicates: Perform all experiments, including controls and each inhibitor concentration, in triplicate to assess the variability and precision of the assay.[12]
-
Curve Quality: A reliable IC50 value is derived from a well-defined sigmoidal curve. The R-squared value of the non-linear fit should be close to 1.0, and the top and bottom plateaus of the curve should be well-defined by the data points.[9]
Sample Data Presentation
The results of the IC50 determination should be presented clearly and concisely.
Table 1: Sample Data for PMPA Inhibition of HIV-1 RT
| [PMPA] (µM) | log[PMPA] | Average CPM | % Inhibition |
| 0 (Control) | - | 55,234 | 0.0 |
| 0.01 | -2.00 | 52,118 | 5.7 |
| 0.03 | -1.52 | 48,976 | 11.4 |
| 0.1 | -1.00 | 39,854 | 27.9 |
| 0.3 | -0.52 | 28,112 | 49.2 |
| 1 | 0.00 | 15,432 | 72.2 |
| 3 | 0.48 | 8,976 | 83.9 |
| 10 | 1.00 | 5,123 | 90.9 |
| 30 | 1.48 | 4,567 | 91.9 |
| 100 | 2.00 | 4,501 | 92.1 |
| No Enzyme | - | 4,321 | - |
Table 2: Calculated IC50 Value for PMPA
| Parameter | Value | 95% Confidence Interval |
| IC50 (µM) | 0.31 | 0.28 - 0.35 |
| HillSlope | -1.2 | -1.0 to -1.4 |
| R² | 0.995 | - |
Conclusion
This application note provides a comprehensive framework for the accurate and reliable determination of the IC50 value of PMPA sodium in an enzymatic assay targeting HIV-1 reverse transcriptase. By adhering to the detailed protocol, implementing robust data analysis techniques, and incorporating self-validating controls, researchers can generate high-quality, reproducible data. This information is crucial for the preclinical evaluation of PMPA and other potential antiviral compounds, ultimately contributing to the development of effective therapeutic strategies.
References
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22).
- IC50 Calculation Using GraphPad Prism | Nonlinear Regression - YouTube. (2025, June 3).
- Nonlinear Regression Analysis: Significance and symbolism. (2025, November 25).
- Dose-Response Curve Analysis - RPubs. (2018, April 10).
- IC50 Determination with GraphPad PRISM | Data Analysis Tutorial - YouTube. (2024, September 19).
-
Bao, Y., et al. (2009). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1015-1023. Retrieved from [Link]
-
Birkus, G., et al. (2014). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 58(6), 3498-3505. Retrieved from [Link]
- Comparative Analysis of T-1-Pmpa (Tenofovir) Cross-Reactivity with Cellular Kinases - Benchchem. (n.d.).
-
Rahn, K. A., et al. (2011). Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis. Proceedings of the National Academy of Sciences, 108(49), 19819-19824. Retrieved from [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
Rais, R., et al. (2017). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of Medicinal Chemistry, 60(16), 7089-7100. Retrieved from [Link]
-
Ghadge, G. D., et al. (2021). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Molecular Pharmaceutics, 18(4), 1635-1645. Retrieved from [Link]
-
Ghadge, G. D., et al. (2004). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. Proceedings of the National Academy of Sciences, 101(40), 14594-14599. Retrieved from [Link]
- IC50 Determination - edX. (n.d.).
-
Song, I. S., et al. (1998). Selective inhibition of HIV-1 reverse transcriptase by an antiviral inhibitor, (R)-9-(2-Phosphonylmethoxypropyl)adenine. Cellular and Molecular Life Sciences, 54(10), 1153-1160. Retrieved from [Link]
- Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A - Benchchem. (n.d.).
-
Omolo, J. J., et al. (2021). HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. Molecules, 26(19), 5961. Retrieved from [Link]
- IC50 - Wikipedia. (n.d.).
-
Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 302-317. Retrieved from [Link]
-
Anfossi, L., et al. (2023). Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva. International Journal of Molecular Sciences, 24(12), 10390. Retrieved from [Link]
- Reverse Transcriptase Assay, colorimetric - Sigma-Aldrich. (n.d.).
- Reverse Transcriptase, Recombinant HIV - Assay - Worthington Biochemical. (n.d.).
- ENZYMATIC SODIUM SD - Labtest. (n.d.).
-
Lee, S. H., et al. (2018). A Competitive Lateral Flow Assay for the Detection of Tenofovir. Sensors, 18(2), 625. Retrieved from [Link]
- Fig. S1A. Graphs used for IC50 value determinations of 7a against PTP1B. Dose-response data points represent the mean value of 3 - Rsc.org. (n.d.).
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines | ChemRxiv. (n.d.). Retrieved from [Link]
- Enzymatic Sodium Assay - Diazyme Laboratories. (n.d.).
- SODIUM Enzymatic method - BIOLABO. (n.d.).
Sources
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of HIV-1 reverse transcriptase by an antiviral inhibitor, (R)-9-(2-Phosphonylmethoxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 11. courses.edx.org [courses.edx.org]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving the aqueous solubility of PMPA sodium at neutral pH
Technical Support Center: Optimizing Aqueous Solubility of PMPA Sodium
Executive Summary & Molecule Identification
Important Disambiguation: This guide focuses on 2-PMPA (2-(Phosphonomethyl)pentanedioic acid) , the potent and selective GCPII (NAALADase) inhibitor used widely in neuroscience (CAS: 173039-10-6 / Salt CAS: 373645-42-2).[1] (Note: If you are working with Tenofovir, often abbreviated as PMPA in virology, the solubility profile differs significantly due to its zwitterionic nature. Please verify your CAS number before proceeding.)
The Core Challenge: While PMPA Sodium is inherently hydrophilic, researchers frequently encounter precipitation or "cloudiness" at neutral pH (7.2–7.4). This is rarely a thermodynamic solubility issue (saturation) but rather a kinetic incompatibility with divalent cations (Ca²⁺, Mg²⁺) present in biological buffers, or an ionic strength artifact.
The Chemistry of Solubilization (The "Why")
To troubleshoot effectively, you must understand the competing equilibria in your test tube.
-
The Phosphonate Trap: PMPA contains a phosphonate group (–PO₃H₂). At neutral pH (7.4), this group is partially ionized. Phosphonates have a high affinity for divalent cations, particularly Calcium (Ca²⁺).
-
Common Ion Effect: If you attempt to dissolve PMPA Sodium directly into a buffer containing Calcium (e.g., Krebs-Ringer, DPBS with Ca/Mg), the local concentration of [PMPA] and [Ca²⁺] at the dissolving interface exceeds the solubility product constant (
), causing immediate formation of insoluble Calcium-Phosphonate complexes. -
Buffering Capacity: PMPA is a polyprotic acid. Dissolving high concentrations of the salt can shift the pH of weak buffers, potentially moving the system toward the isoelectric point or a less soluble protonation state.
Visualizing the Solubility Pathway
Figure 1: Decision tree for avoiding common precipitation pitfalls during PMPA solubilization.
Optimized Protocols
Protocol A: Preparation of High-Concentration Stock (Recommended)
Use this method to ensure stability and prevent "salting out" effects.
-
Solvent Choice: Use sterile, deionized water (Milli-Q) or 100 mM PBS without Ca²⁺/Mg²⁺.
-
Weighing: Weigh the PMPA Sodium salt.
-
Note: If using the Free Acid form, you must add stoichiometric NaOH (approx. 2-3 equivalents) to solubilize.
-
-
Dissolution: Add water to achieve a concentration of 10–50 mM . Vortex vigorously.
-
Result: Solution should be clear and colorless.[2]
-
-
pH Adjustment: Measure pH. If < 7.0, adjust carefully with 1N NaOH.
-
Target: pH 7.2 – 7.4.[3]
-
-
Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter .
-
Warning: Do not autoclave PMPA solutions; thermal stress may degrade the phosphonate moiety over time.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Dilution into Assay Media (The Critical Step)
How to move from Stock to Assay without crashing out.
-
Pre-warm your assay buffer (e.g., ACSF, culture media) to 37°C.
-
Vortex the assay buffer to create a moving vortex.
-
Dropwise Addition: Add the PMPA stock solution slowly into the center of the vortex.
-
Why? This rapidly disperses the PMPA, preventing local regions of high concentration where [Ca²⁺] × [PMPA] >
.
-
Troubleshooting & FAQs
Q1: My solution turned cloudy immediately upon adding PMPA to my Krebs-Ringer buffer. What happened?
Diagnosis: Calcium Phosphonate Precipitation. Explanation: Krebs-Ringer solution contains significant Calcium (~2.5 mM). Phosphonates are excellent chelators and will strip calcium from the media to form an insoluble salt. The Fix:
-
Prevention: Prepare a 100x stock in pure water first. Dilute this stock into the Krebs buffer under agitation.
-
Rescue: If the precipitate is fine, mild sonication (30 seconds) and warming to 37°C may redissolve it, but filtration is safer to prevent experimental artifacts (e.g., clogging patch-clamp pipettes).
Q2: I am using the Free Acid form (not Sodium salt). It won't dissolve in water.
Diagnosis: Protonation state. Explanation: The free acid of PMPA has low solubility in its fully protonated form. It requires ionization to dissolve. The Fix:
-
Suspend the powder in water (it will look like a slurry).
-
Add 1M NaOH dropwise while monitoring pH.
-
As the pH approaches 6.0, the solution will clear. Continue to pH 7.2–7.4.[3]
Q3: Can I use DMSO to improve solubility?
Answer: Yes, but it is usually unnecessary for the salt form. Guidance: PMPA Sodium is highly water-soluble (>20 mg/mL). DMSO is only recommended if you are screening a library and need a universal solvent. If used, keep the final DMSO concentration < 0.1% in your biological assay to avoid cytotoxicity.
Q4: The pH of my 10mM PBS changed after adding PMPA. Why?
Diagnosis: Buffering Capacity Overload. Explanation: PMPA is itself a weak acid/buffer. If you add 1 mM PMPA to 10 mM PBS, you are adding a significant amount of buffering agent relative to the PBS. The Fix: Always check and re-adjust the pH of your final solution after adding the drug, or use a stronger buffer (e.g., 50 mM HEPES) if your experiment allows.
Solubility Data Reference
| Solvent System | Solubility Limit (Est.) | Notes |
| Water (Deionized) | > 50 mg/mL | Best for stock preparation. |
| PBS (pH 7.4, no Ca/Mg) | ~ 20 mg/mL | Good for intermediate dilution. |
| DPBS (with Ca/Mg) | < 1 mg/mL | Risk of precipitation depends on mixing method. |
| DMSO | > 50 mg/mL | Soluble, but often unnecessary for the salt form. |
| Ethanol | Poor | Not recommended. |
References
-
MedChemExpress (MCE). 2-PMPA (sodium) Product Information & Solubility Data. (Accessed 2026).
-
Cayman Chemical. 2-PMPA Product Insert: Physicochemical Properties. (Accessed 2026).
-
Rice, S. A., et al. "Precipitation and Dissolution of Calcium Phosphonates." SPE International Symposium on Oilfield Chemistry. (2014).[4][5] (Describes the mechanistic kinetics of phosphonate-calcium precipitation).
-
Slusher, B. S., et al. "Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury." Nature Medicine 5, 1396–1402 (1999).[1] (Establishes the standard usage of 2-PMPA in physiological buffers).
Sources
Troubleshooting precipitation of PMPA sodium in high-concentration buffers
Answering the call of complex research challenges, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the precipitation of PMPA sodium in high-concentration buffers. As Senior Application Scientists, we combine deep mechanistic understanding with field-proven experience to help you navigate and resolve these critical experimental hurdles.
Understanding the "Why": The Chemistry of PMPA Sodium Precipitation
PMPA sodium, the tetrasodium salt of 2-(Phosphonomethyl)pentanedioic acid, is a potent inhibitor of glutamate carboxypeptidase II (GCPII/NAALADase) and a valuable tool in neuroscience research.[1] However, its utility can be hampered by its tendency to precipitate, particularly in the high-concentration buffer systems often required for in-vivo or enzymatic studies.
Precipitation is fundamentally a solubility problem. When the concentration of a solute exceeds its solubility limit in a given solvent system, the excess solute will transition from the solution phase to a solid phase.[2] For PMPA sodium, this process is governed by several key physicochemical factors:
-
pH and Ionization State: PMPA is a polyprotic acid, meaning it has multiple acidic protons that can dissociate. Its solubility is highly dependent on its ionization state. In its fully deprotonated (tetrasodium salt) form, it is highly water-soluble.[1] However, if the buffer pH drops, protons will associate with the carboxylate and phosphonate groups, neutralizing their negative charges. This less-ionized form is significantly less soluble and prone to precipitation.
-
Ionic Strength and the Common Ion Effect: High-concentration buffers, by definition, have high ionic strength. While this can sometimes increase solubility, it can also lead to the "common ion effect." If the buffer contains a high concentration of an ion already present in the solute salt (e.g., sodium ions from a sodium phosphate buffer), it can shift the dissolution equilibrium to the left, favoring the solid, precipitated form of PMPA sodium.[3]
-
Buffer Composition: The specific ions in the buffer can interact differently with PMPA sodium. Divalent cations (e.g., Ca²⁺, Mg²⁺), if present, can form less soluble salts with the anionic PMPA molecule, leading to precipitation. Anionic buffers like phosphate can also interact in complex ways, especially at high concentrations.[4]
-
Temperature: Solubility is often temperature-dependent. For many salts, solubility increases with temperature. Therefore, preparing a solution at room temperature and then storing it at 4°C can trigger precipitation.[5]
Here is a summary of the key properties of PMPA sodium:
| Property | Value | Source(s) |
| Chemical Name | 2-(Phosphonomethyl)pentanedioic acid, tetrasodium salt | [1][6] |
| Molecular Formula | C₆H₁₁Na₄O₇P | [6] |
| Molecular Weight | 314.05 g/mol (for tetrasodium salt) | [1] |
| CAS Number | 373645-42-2 | [1][6] |
| Solubility in Water | 63 mg/mL | [1] |
| Solubility in DMSO | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Troubleshooting Guide: PMPA Sodium Precipitation
This guide is structured in a question-and-answer format to directly address the issues you may be facing. Follow the logical workflow to diagnose and solve the precipitation problem.
Question: My PMPA sodium precipitated immediately after I added it to my high-concentration buffer. What's the first thing I should check?
Answer: The most likely culprit is an unfavorable pH. The stability of your PMPA sodium solution is critically dependent on maintaining a pH that keeps the molecule in its fully ionized, soluble salt form.
Troubleshooting Workflow: A Systematic Approach
The following diagram outlines the decision-making process for troubleshooting PMPA sodium precipitation.
Caption: A step-by-step workflow for diagnosing and resolving PMPA sodium precipitation.
Question: You mentioned the "Common Ion Effect." How does that specifically cause PMPA sodium to precipitate in my high-phosphate buffer?
Answer: This is an excellent question that gets to the heart of many precipitation issues in concentrated buffers. The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.
PMPA sodium is PMPA⁴⁻ + 4Na⁺. A concentrated sodium phosphate buffer contains a high concentration of Na⁺ ions.
The dissolution equilibrium for PMPA sodium is: PMPA-Na₄ (solid) ⇌ PMPA⁴⁻ (aq) + 4Na⁺ (aq)
According to Le Châtelier's principle, if you increase the concentration of a product (in this case, Na⁺ ions from the buffer), the equilibrium will shift to the left to counteract this change. This shift favors the formation of the solid, undissolved PMPA-Na₄, causing it to precipitate out of the solution.
Caption: The Common Ion Effect: High Na⁺ from the buffer pushes the equilibrium towards solid PMPA-Na₄.
To mitigate this, consider using a buffer with a different cation, such as a potassium phosphate buffer, or switching to a non-phosphate buffer system like HEPES or TRIS if your experiment allows.[4][7]
Question: I need to use a high concentration of PMPA sodium. What is the best way to prepare the solution to avoid precipitation?
Answer: The key is to first create a highly concentrated, stable stock solution in an optimal solvent and then dilute it into your final buffer. Never add the solid PMPA sodium powder directly to a complex, high-concentration buffer.
A robust stock solution serves as a self-validating system; if the stock is clear and stable, any precipitation upon dilution is due to the final buffer conditions, not the compound itself.
Experimental Protocols
Protocol 1: Preparation of a Concentrated PMPA Sodium Stock Solution
This protocol describes how to prepare a stable, high-concentration aqueous stock solution of PMPA sodium.
Materials:
-
PMPA Tetrasodium Salt (e.g., CAS 373645-42-2)
-
Nuclease-free water or 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pH meter
-
0.1 N NaOH and 0.1 N HCl for pH adjustment
-
0.22 µm sterile syringe filter
Procedure:
-
Initial Weighing: Weigh the desired amount of PMPA sodium powder in a sterile conical tube.
-
Initial Solubilization: Add approximately 80% of the final desired volume of nuclease-free water or saline. For example, to make 10 mL of solution, add 8 mL of solvent.
-
Dissolution: Cap the tube and vortex vigorously for 1-2 minutes. PMPA sodium has good water solubility (up to 63 mg/mL), so it should dissolve readily.[1] If needed, gentle warming in a 37°C water bath can aid dissolution.[7]
-
pH Check & Adjustment:
-
Once fully dissolved, measure the pH of the solution.
-
The pH should be neutral to slightly alkaline. For maximum stability and solubility, adjust the pH to 8.0 - 8.5 .
-
Adjust by adding 0.1 N NaOH dropwise to increase the pH or 0.1 N HCl to decrease it. This step is critical as a lower pH can cause precipitation. The solubility of many organic salts increases with pH.
-
-
Final Volume: Add solvent to reach the final desired volume and vortex to mix thoroughly.
-
Sterilization: If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] While PBS itself is stable, repeated freezing and thawing of buffered protein solutions can cause issues, a principle that can extend to other complex molecules.[9]
Protocol 2: Systematic Buffer Compatibility Test
If you continue to see precipitation after dilution, perform this systematic test to identify the problematic component in your buffer.
Procedure:
-
Prepare Simplified Buffers: Create several small batches of simplified versions of your final buffer. For example:
-
Buffer A: Just the primary buffering agent (e.g., 100 mM Sodium Phosphate) adjusted to the final pH.
-
Buffer B: The primary buffering agent + salts (e.g., 100 mM Sodium Phosphate + 150 mM NaCl) at the final pH.
-
Buffer C: The complete final buffer formulation.
-
-
Test Dilution: In separate microcentrifuge tubes, add a small volume of your PMPA sodium stock solution to each of the simplified buffers to achieve the final desired concentration.
-
Observe: Vortex each tube and let it stand at the intended experimental temperature for 15-30 minutes.
-
Analyze:
-
If precipitation occurs only in Buffer B and C, the high salt (ionic strength) is likely the cause.
-
If precipitation occurs in all three, the primary buffering agent itself (e.g., high phosphate concentration) is incompatible at that concentration.
-
If precipitation occurs only in Buffer C, an additive present only in the final formulation is the culprit.
-
This systematic approach allows you to pinpoint the exact cause and make targeted adjustments to your buffer formulation.
Frequently Asked Questions (FAQs)
Q1: Can I use sonication to dissolve the PMPA sodium precipitate? A1: Sonication can be a useful tool to aid initial dissolution, but it is generally not a solution for a precipitate that has formed due to chemical incompatibility.[10] While it may temporarily break up the solid particles, the underlying insolubility issue will remain, and the precipitate will likely reform over time. It is better to address the root cause (pH, buffer composition, etc.).
Q2: My buffer is Phosphate-Buffered Saline (PBS). Is this considered a "high-concentration" buffer? A2: Standard 1x PBS (typically ~10 mM phosphate, 137 mM NaCl) is generally not considered a "high-concentration" buffer in terms of its buffering agent.[11] However, the total ionic strength is significant due to the NaCl. Precipitation issues with PMPA sodium are more commonly seen in more concentrated phosphate buffers (e.g., 50-100 mM) or specialized formulation buffers with high salt content.[12][13]
Q3: How long is my PMPA sodium solution stable once prepared in buffer? A3: The stability of the final solution depends on the buffer composition and storage conditions. A well-prepared solution in a compatible buffer (e.g., pH > 7.5, no incompatible ions) should be stable for the duration of a typical experiment at room temperature. For longer-term storage, it is always best to use the stock solution protocol and store aliquots at -20°C or -80°C. It is good practice to prepare the final diluted solution fresh for each experiment.[5]
Q4: I see a haze in my solution but no distinct particles. Is this also precipitation? A4: Yes, a haze or turbidity is an indication of the formation of very fine, suspended precipitate particles.[14] This suggests that the solution is supersaturated and on the verge of more significant precipitation.[2] The troubleshooting steps outlined above should be followed to resolve this issue.
References
- Clinisciences. (n.d.). HY-15232A-10mg | Tenofovir alafenamide fumarate [379270-38-9].
- MedChemExpress. (n.d.). Tenofovir alafenamide fumarate (GS-7340 fumarate) | Reverse Transcriptase Inhibitor.
- ChemicalBook. (n.d.). Tenofovir alafenamide hemifumarate CAS#: 1392275-56-7.
- Cambridge Isotope Laboratories, Inc. (n.d.). Perfluoro-2-methoxypropanoic acid (PMPA) (unlabeled) 50 µg/mL in methanol.
- BOC Sciences. (n.d.). Tenofovir Alafenamide-[d5] Fumarate (diastereomers).
- Selleck Chemicals. (n.d.). PMPA tetrasodium salt | CAS 373645-42-2.
- BenchChem. (2025). Troubleshooting benzoxonium chloride precipitation in buffers.
- BenchChem. (2025). Dealing with 6-Sulfamoylnicotinamide precipitation in buffers.
- BenchChem. (n.d.). How to prevent Vapitadine precipitation in buffers.
- Environmental Working Group. (n.d.). Perfluoro-2-methoxypropanoic acid (PMPA). EWG Tap Water Database.
- National Center for Biotechnology Information. (n.d.). PMPA sodium. PubChem Compound Database.
- Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Selleck Chemicals. (n.d.). Tenofovir alafenamide fumarate Datasheet.
- LARQ. (n.d.). Perfluoro-2-methoxypropanoic acid (PMPA) in Water Quality Report.
- BenchChem. (2025). Solubility profile of pamoic acid disodium in aqueous and organic solvents.
-
Giese, T. J., & York, D. M. (2023). Parameter Dependence of the Solubility Limit for Disodium Phosphate. The Journal of Physical Chemistry B, 127(41), 8876–8885. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- CymitQuimica. (n.d.). CAS 15968-01-1: Disodium phthalate.
- Nwoke, B. U., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 548-554.
-
Zhang, Y., et al. (2022). Precipitation Behavior of Salts in Supercritical Water: Experiments and Molecular Dynamics Simulations. Materials, 15(4), 1563. Retrieved from [Link]
- Chemistry LibreTexts. (2025). Mechanism of Precipitation (how particles are formed?).
- Merck Millipore. (n.d.). Salt Selection and Buffer Preparation.
- Chemistry LibreTexts. (2023, May 13). Precipitation and the Solubility Product.
-
Vaghefi, E., et al. (2011). The effect of paraformaldehyde fixation and PBS storage on the water content of the human lens. Molecular Vision, 17, 2901–2907. Retrieved from [Link]
- ResearchGate. (2019, August 7). How to determine the stability of Phosphate buffered saline (PBS)?.
-
Li, S., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics, 20(12), 6214–6226. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ethylenediaminetetraacetic acid disodium salt dihydrate (E5134) - Product Information Sheet.
- UW-Madison Chemistry Department. (n.d.). Aqueous Equilibrium and Precipitation Reactions- Precipitating Sodium Chloride From Its Solution.
- Biochemazone. (2025, January 2). The Ultimate Guide to PBS Phosphate Buffered Saline (1×PBS Buffer, pH 7.2-7.4) for Cell Culture and Research.
- Hopax. (2025, June 9). What is the optimal concentration of MOPS Sodium Salt in a buffer?.
- Canvax. (2025, September 26). PBS Buffer pH 7.2 vs 7.4.
- BioPharm International. (2016, August 1). Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aqueous Equilibrium and Precipitation Reactions- Precipitating Sodium Chloride From Its Solution – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. PMPA sodium | C6H11Na4O7P | CID 168012467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. HY-15232A-10mg | Tenofovir alafenamide fumarate [379270-38-9] Clinisciences [clinisciences.com]
- 11. biochemazone.com [biochemazone.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. What is the optimal concentration of MOPS Sodium Salt in a buffer? - Blog [hbynm.com]
- 14. researchgate.net [researchgate.net]
Long-term storage stability of PMPA sodium stock solutions at -20°C
Welcome to the Technical Support Center for PMPA (Tenofovir) Sodium Stock Solutions. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your PMPA sodium stock solutions, a critical component for reliable and reproducible experimental outcomes. Here, we address common questions and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing PMPA sodium stock solutions?
For most in vitro and cell culture applications, sterile, nuclease-free water or a buffered aqueous solution such as Phosphate-Buffered Saline (PBS) is recommended. The choice of solvent can impact the pH of the final solution, which is a critical factor for the long-term stability of PMPA.
Q2: What is the optimal pH for storing PMPA sodium stock solutions?
While PMPA is stable across a range of pH values, prolonged exposure to strongly acidic or alkaline conditions can lead to degradation.[1][2] For optimal long-term stability, it is advisable to maintain the stock solution at a pH close to neutral (pH 7.0 - 7.4). The phosphonate group of PMPA is known to be stable under physiological conditions.[3]
Q3: How should I store my PMPA sodium stock solution and for how long?
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or lower. A study on the long-term storage of tenofovir powder at -20°C for 12 months showed it to be stable.[1][2] While specific long-term studies on PMPA sodium in solution at -20°C are not extensively published, the stability of the parent compound at this temperature is a strong indicator of its suitability for frozen storage. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q4: Can I store my PMPA sodium stock solution at 4°C?
For short-term storage (a few days), 4°C is generally acceptable. However, for periods longer than a week, freezing at -20°C is the preferred method to prevent potential microbial growth and minimize chemical degradation.
Q5: What are the primary degradation pathways for PMPA in solution?
The primary degradation pathway for PMPA in solution is hydrolysis, particularly under harsh pH conditions.[1][2] While the phosphonate group is relatively resistant to hydrolysis compared to phosphate esters, extreme pH and elevated temperatures can accelerate this process.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Actions |
| Loss of drug potency in my experiments. | 1. Improper storage: Repeated freeze-thaw cycles or prolonged storage at 4°C. 2. Incorrect pH: The pH of the stock solution may have shifted to a range that promotes hydrolysis. 3. Contamination: Microbial contamination can lead to degradation of the compound. | 1. Aliquot and freeze: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. 2. Verify pH: Check the pH of your stock solution. If necessary, prepare a fresh stock using a buffered solvent. 3. Use sterile technique: Always use sterile, nuclease-free water and consumables when preparing and handling your stock solution. Filter-sterilize the final solution. |
| Precipitate formation in my stock solution upon thawing. | 1. Concentration too high: The concentration of the PMPA sodium stock solution may be too high for the chosen solvent, leading to precipitation upon freezing. 2. pH shift: A change in pH upon freezing and thawing can affect solubility. | 1. Prepare a lower concentration stock: If precipitation is a recurring issue, try preparing a stock solution at a lower concentration. 2. Gentle warming and vortexing: After thawing, gently warm the vial to room temperature and vortex thoroughly to redissolve any precipitate. Ensure the solution is clear before use. 3. Use a buffered solvent: A buffered solvent can help maintain a stable pH during freeze-thaw cycles. |
| Inconsistent experimental results between different batches of stock solution. | 1. Inaccurate weighing or dilution: Errors in the initial preparation of the stock solution. 2. Use of expired or degraded stock: Using a stock solution that has been stored improperly or for too long. | 1. Calibrate equipment: Ensure your balance is properly calibrated before weighing the PMPA sodium powder. 2. Follow a strict protocol: Use a standardized, documented protocol for preparing all stock solutions to ensure consistency. 3. Label and date stocks: Clearly label all stock solutions with the concentration, preparation date, and initials of the preparer. Discard any expired or suspect stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PMPA Sodium Stock Solution
This protocol provides a step-by-step guide for preparing a well-characterized PMPA sodium stock solution.
Materials:
-
PMPA sodium salt powder
-
Sterile, nuclease-free water or PBS (pH 7.4)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Determine the mass of PMPA sodium salt needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of PMPA sodium salt should be obtained from the supplier).
-
Weigh the powder: Accurately weigh the calculated amount of PMPA sodium salt powder in a sterile weighing boat.
-
Dissolve the powder: Transfer the powder to a sterile conical tube. Add a portion of the sterile water or PBS and vortex until the powder is completely dissolved.
-
Adjust the volume: Bring the solution to the final desired volume with sterile water or PBS.
-
Filter-sterilize: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contaminants.
-
Aliquot and store: Dispense the sterile stock solution into single-use, sterile cryovials. Label each vial clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C.
Visualizing Key Concepts
Workflow for Preparing and Storing PMPA Sodium Stock Solution
Caption: A recommended workflow for preparing and storing PMPA sodium stock solutions to ensure stability and integrity.
Factors Affecting PMPA Solution Stability
Caption: Key factors influencing the long-term stability of PMPA sodium in aqueous solutions.
References
-
Molecules. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Agrahari, V., et al. (2015). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Drug Testing and Analysis, 7(3), 207-213. Retrieved from [Link]
-
Nucleic Acids Research. (2017). Identification of metabolically stable 5′-phosphate analogs that support single-stranded siRNA activity. Retrieved from [Link]
-
ResearchGate. (2007). Hydrolytic Reactions of Nucleoside Phosphoramidates: Kinetics and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2023). Forced degradation and stability assessment of Tenofovir alafenamide. Retrieved from [Link]
-
PMC. (2020). Trans-urocanic acid enhances tenofovir alafenamide stability for long-acting HIV applications. Retrieved from [Link]
-
PMC. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Science. (2023). A scalable ultra-long-acting tenofovir phosphonate prodrug sustains HBV suppression. Retrieved from [Link]
-
SciSpace. (2015). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Retrieved from [Link]
-
PMC. (2023). Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide as the Limiting Factor. Retrieved from [Link]
-
PMC. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Retrieved from [Link]
-
MDPI. (2017). Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction. Retrieved from [Link]
-
PMC. (2014). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
ResearchGate. (2015). RP‐HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. Retrieved from [Link]
-
MDPI. (2023). Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal. Retrieved from [Link]
-
European Medicines Agency. (2016). Assessment report - Emtricitabine/Tenofovir disoproxil Zentiva. Retrieved from [Link]
-
Semantic Scholar. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
PMC. (2019). Dissolution-Controlled Salt of Pramipexole for Parenteral Administration: In Vitro Assessment and Mathematical Modeling. Retrieved from [Link]
-
PMC. (2024). Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP. Retrieved from [Link]
-
MDPI. (2024). Quick In Vitro Screening of PGPMs for Salt Tolerance and Evaluation of Induced Tolerance to Saline Stress in Tomato Culture. Retrieved from [Link]
Sources
- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PMPA Sodium for GCPII Inhibition
Current Status: Online Operator: Senior Application Scientist Ticket ID: PMPA-OPT-001 Subject: Maximizing Enzyme Inhibition Efficacy with PMPA Sodium
Introduction
Welcome to the Technical Support Center. You are likely working with 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) , specifically its sodium salt form. This compound is the gold-standard competitive inhibitor for Glutamate Carboxypeptidase II (GCPII) , also known as NAALADase .[1]
Whether you are investigating neuroprotection, prostate cancer imaging (PSMA), or cognitive disorders, the efficacy of PMPA relies heavily on precise concentration management relative to the substrate (NAAG). This guide moves beyond basic datasheets to address the kinetic realities of your experiment.
Part 1: Reagent Preparation & Stability
Q: Why use PMPA Sodium instead of the free acid?
A: Solubility and pH control. The free acid form of 2-PMPA is highly polar but can be slow to dissolve in neutral buffers and may significantly acidify your reaction mixture if not carefully titrated. The sodium salt form is pre-neutralized, offering immediate solubility in water (>50 mg/mL) and physiological buffers (PBS, Tris) without requiring harsh pH adjustments that could denature your enzyme.
Q: How should I store my stock solutions?
A: PMPA is chemically stable, but hydrolysis can occur over extended periods in dilute aqueous solutions.
| Parameter | Recommendation | Technical Rationale |
| Solid Storage | -20°C, Desiccated | Hygroscopic nature of the salt form requires moisture protection. |
| Stock Solvent | Sterile Water or TE Buffer (pH 7.4) | Avoids phosphate buffers for stock if using phosphate-sensitive detection later. |
| Stock Conc. | 10 mM - 100 mM | High concentration minimizes hydrolysis risk. |
| Aliquot Stability | -20°C (1 month) or -80°C (6 months) | Avoid freeze-thaw cycles. PMPA is stable, but repeated temperature shifts can degrade potency. |
Part 2: Assay Optimization & Kinetics
Q: What is the target concentration range for maximal inhibition?
A: You must bracket the
-
Literature
: [1, 2]. -
Literature
: Typically , depending on substrate concentration.
Protocol Recommendation:
Do not guess a single dose. Run a 7-point log-scale titration to determine the specific
-
Recommended Range:
to . -
Plateau: You should see complete inhibition (
) at concentrations .
Q: Why does my change when I alter substrate levels?
A: This is the hallmark of Competitive Inhibition .
PMPA competes directly with the substrate (NAAG) for the active site. If you increase the concentration of NAAG (
The Cheng-Prusoff Correction:
You cannot compare
- : Your assay substrate concentration (e.g., NAAG).
-
: The Michaelis constant of GCPII for NAAG (typically
to depending on the source).
Visualization: Competitive Inhibition Mechanism
Figure 1: Mechanism of Action. PMPA (Red) competes with NAAG (Green) for the GCPII active site. High affinity (low
Part 3: Troubleshooting Guide
Q: I am seeing partial inhibition (e.g., max 60%) even at high PMPA concentrations. Why?
Diagnosis: This is a "Non-Specific Hydrolysis" issue. GCPII is not the only enzyme that can hydrolyze glutamate derivatives, although it is the primary one for NAAG.
-
Check Enzyme Purity: If using tissue homogenates (e.g., brain/kidney), other peptidases may be active that PMPA does not inhibit.
-
Check Substrate Purity: Ensure your NAAG substrate is not contaminated with free glutamate.
-
Action: Subtract the "background" activity (measured in the presence of saturating
PMPA) from your total signal.
Q: My is in the micromolar ( ) range, not nanomolar. What is wrong?
Diagnosis: Likely a "Substrate Overload" or "pH Mismatch."
-
Substrate Concentration: Are you using
? If your NAAG concentration is millimolar, you are out-competing the inhibitor. Lower to near the value ( ) for sensitive inhibition assays. -
pH Sensitivity: GCPII activity is optimal at pH 7.4 . At acidic pH (e.g., pH 5.0), the enzyme activity drops, and the binding kinetics of PMPA may be altered. Ensure your PMPA sodium addition didn't shift the buffer pH.
Workflow: Optimization Decision Tree
Figure 2: Optimization workflow for determining accurate kinetic constants.
Part 4: In Vivo & Ex Vivo Considerations
Q: Can I use PMPA Sodium for in vivo brain studies?
A: Yes, but dose matters. PMPA is highly polar and hydrophilic, which historically suggested poor Blood-Brain Barrier (BBB) penetration. However, empirical data shows that high systemic doses overcome this limitation.
-
Dose:
(i.p. or i.v.) is typically required to achieve neuroprotective concentrations in the brain [4, 5]. -
Pharmacokinetics: At these doses, PMPA significantly elevates brain NAAG levels, confirming target engagement.
-
Alternative: For strictly CNS studies without systemic effects, consider direct intracerebroventricular (ICV) injection or using esterified prodrugs (though PMPA sodium is the standard for direct inhibition).
Q: How do I validate target engagement ex vivo?
A: Measure the NAAG accumulation. Since PMPA inhibits the breakdown of NAAG, effective inhibition should result in a measurable increase in tissue NAAG levels and a decrease in glutamate release relative to controls.
References
-
Jackson, P. F., et al. (1996). Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase. Journal of Medicinal Chemistry, 39(2), 619-622.
-
Slusher, B. S., et al. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury.[2] Nature Medicine, 5, 1396–1402.
-
Cheng, Y., & Prusoff, W. H. (1973).[3] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Nagel, J., et al. (2006). Effects of NAAG peptidase inhibitor 2-PMPA in model chronic pain--relation to brain concentration.[4] Neuropharmacology, 51(7-8), 1163–1171.[4]
-
Olsen, B. B., et al. (2009). 2-PMPA treatment normalizes cognitive and social behavior in the fmr1 knockout mouse model of fragile X syndrome. Neurobiology of Disease.
Sources
- 1. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Guide: Handling & Weighing Hygroscopic PMPA Sodium
Executive Summary & Chemical Context[1][2]
PMPA Sodium (9-[(R)-2-(phosphonomethoxy)propyl]adenine sodium salt) is the key phosphonate intermediate in the synthesis of antiretroviral drugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).
The Problem: Phosphonate salts are inherently deliquescent . The polar phosphonate group (
The Consequence:
-
Mass Error: The balance reading drifts upward continuously as water weight is added.
-
Stoichiometric Failure: You believe you added 100 mg of reactant, but you actually added 90 mg of reactant and 10 mg of water, leading to under-reaction and yield loss.
-
Contamination: Sticky powder adheres to spatulas and weigh boats, causing loss of valuable intermediate.
Environmental Control: The First Line of Defense
Before opening the bottle, you must establish a "Dry Chain."
Comparison of Environmental Control Methods
| Method | Humidity Level (RH) | Suitability for PMPA Sodium | Pros | Cons |
| Glove Box (Inert Gas) | < 1 ppm | Ideal | Total isolation; no time pressure. | Expensive; cumbersome dexterity. |
| Glove Bag (Disposable) | < 5% | High | Cheap; effective for single-use tasks. | Setup time; limited space. |
| Desiccated Balance Enclosure | 10-20% | Moderate | Better than open air; fits standard balances. | Not airtight; moisture enters when doors open. |
| Open Bench (AC Controlled) | 40-60% | Critical Failure | None. | Guaranteed weighing errors. |
Workflow Decision Matrix
Use this logic to determine your weighing strategy based on available equipment.
Figure 1: Decision matrix for selecting the appropriate weighing protocol based on equipment and accuracy requirements.
The Protocol: Weighing by Difference
If you do not have a glovebox, you cannot use direct weighing (taring a weigh boat and adding powder). The powder will absorb water during the transfer, and some will stick to the boat.
The Solution: Weighing by Difference. This method eliminates the error caused by powder sticking to the boat and minimizes air exposure.
Step-by-Step Protocol
-
Preparation:
-
Dry your receiving vessel (flask/vial) and the PMPA storage bottle.
-
Have a capped weighing bottle or a vial ready.
-
Static Check: If the air is dry, static will cause the powder to "fly." Use an ionizing bar or anti-static gun on the vessels before starting [3].
-
-
The Procedure:
| Step | Action | Logic |
| 1 | Add slightly more PMPA than needed into a weighing bottle/vial. Cap it immediately. | Protects the bulk powder from moisture. |
| 2 | Place the capped bottle on the balance. Record Mass ( | This is your starting reference. |
| 3 | Remove the bottle from the balance. Take it to your reaction vessel. | Never open the hygroscopic bottle inside the balance chamber (protects the balance sensor). |
| 4 | Uncap and quickly pour/tap the estimated amount into your reaction vessel. | Speed is key here. |
| 5 | Recap immediately and return the bottle to the balance. | Stops moisture absorption.[2] |
| 6 | Record the new Mass ( | This is the mass remaining. |
| 7 | Calculate: | This value is exact, regardless of how much water the powder absorbed after it left the bottle or if some stuck to the rim. |
Visualizing the Logic
Figure 2: The logical flow of 'Weighing by Difference', ensuring the measured mass corresponds exactly to the material that left the container.
Troubleshooting & FAQs
Q1: The balance numbers won't stop drifting up. What is happening?
A: This is the hallmark of hygroscopicity. The PMPA sodium is absorbing water vapor from the air inside the balance chamber.
-
Immediate Fix: Stop waiting for it to stabilize. It never will. Use the Weighing by Difference method described above.
-
Root Cause: Your balance chamber humidity is too high. Place a small container of silica gel or activated charcoal inside the balance chamber (do not touch the pan) to create a micro-environment [1].
Q2: The powder is "jumping" off the spatula or sticking to the side of the glass.
A: This is Electrostatic Discharge (ESD) .
-
The Paradox: To stop PMPA from absorbing water, you lowered the humidity. But dry air (< 20% RH) is an insulator, allowing static charge to build up on the powder crystals.
-
The Fix:
Q3: Can I dissolve the PMPA in water first to make a stock solution?
A: Yes, and this is often the best approach for frequent use.
-
Strategy: Weigh the entire bottle of PMPA sodium (using the difference method) into a volumetric flask. Dissolve in water or buffer to create a stock solution of known concentration.
-
Benefit: You can now pipette the liquid, which is far more accurate than weighing hygroscopic solids.
-
Caution: Check the stability of PMPA in aqueous solution over time. While phosphonates are generally stable, they should be stored at 4°C or -20°C to prevent degradation or microbial growth.
Q4: I need to weigh 5.0 mg accurately. Can I do this on an open bench?
A: No.
-
Reasoning: USP <41> states that the minimum weighable quantity is limited by the balance's repeatability (usually 0.10%).[5][6] For 5 mg, a standard analytical balance (0.1 mg readability) is insufficient even for non-hygroscopic powders.
-
Hygroscopic Factor: For PMPA, the error from moisture absorption will likely exceed 10-20% of the total mass at this scale.
-
Solution: Weigh a larger amount (e.g., 50 mg) to create a stock solution, then dilute to the required concentration [2].
References
-
United States Pharmacopeia (USP). General Chapter <41> Balances. (Defines accuracy, repeatability, and minimum weight requirements).
- United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. (Provides guidelines for handling difficult samples and environmental control).
-
Mettler Toledo. Proper Weighing with Static Electricity. (Technical guide on managing electrostatic forces in dry environments).
-
Brownrip, A. The synthesis of Tenofovir (PMPA). Organic Process Research & Development. (Discusses the physical properties of PMPA intermediates).
Sources
Technical Support Center: PMPA Sodium In Vivo Formulation & Osmolarity Troubleshooting
Welcome to the Technical Support Center for formulating 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) sodium solutions. As a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), 2-PMPA is a critical tool in neuroscience and gastroenterology research[1]. However, its highly polar nature and polyanionic structure present unique formulation challenges, particularly regarding oral bioavailability and tissue absorption[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind formulation failures and provide self-validating protocols to optimize osmolarity, prevent tissue toxicity, and maximize in vivo bioavailability.
Part 1: The Causality of Osmolarity in PMPA Formulations
The most common point of failure in 2-PMPA in vivo experiments is the accidental administration of severely hypertonic solutions.
The Mechanistic Trap:
2-PMPA is typically supplied as a tetrasodium salt to improve aqueous solubility[2]. When dissolved, one mole of PMPA tetrasodium dissociates into five osmotically active particles (one PMPA
Injecting this hypertonic solution intraperitoneally (IP) or intravenously (IV) causes rapid fluid shifts, localized tissue dehydration, pain responses (writhing), and highly erratic pharmacokinetic absorption.
Part 2: Troubleshooting Guides & FAQs
Q1: My animals are exhibiting signs of distress after IP injection of PMPA sodium, and PK data shows unpredictable absorption. What went wrong? A: You likely administered a hypertonic solution. Because PMPA tetrasodium contributes significantly to the total osmolarity, dissolving it in a standard isotonic buffer creates a hypertonic shock. Solution: Always calculate the drug's osmotic contribution first. Dissolve the drug in sterile water, measure the osmolarity, and then use a concentrated saline stock (e.g., 5M NaCl) to titrate the final solution up to the physiological target of 290–310 mOsm/kg.
Q2: I am administering 2-PMPA locally via colorectal enema for an Inflammatory Bowel Disease (IBD) model. Should I use an isotonic or hypotonic vehicle? A: For local colorectal delivery, a hypotonic vehicle is vastly superior. Research demonstrates that administering 2-PMPA in a hypotonic enema vehicle leverages sodium-driven water absorption[3]. This creates a "solvent drag" effect, pulling the highly polar 2-PMPA molecules through the mucosal epithelium. This results in prolonged colorectal tissue levels with minimal systemic exposure, allowing for substantial disease improvement at a fraction of the systemic dose[3].
Q3: When adjusting the pH of my PMPA solution to 7.4, the osmolarity spikes unexpectedly. How do I control this?
A: If you are starting with 2-PMPA free acid instead of the sodium salt, neutralizing it requires up to 4 equivalents of NaOH. This generates a massive influx of Na
Part 3: Quantitative Data Summary
Understanding the osmotic contribution of your active pharmaceutical ingredient (API) is the foundation of a self-validating protocol.
Table 1: Osmotic Contribution of PMPA Tetrasodium (MW: 314.05 g/mol )
| Target Dose (mg/kg) | Injection Vol (mL/kg) | Concentration (mg/mL) | Molarity (mM) | API Osmotic Contribution (mOsm/L) |
| 10 mg/kg | 10 mL/kg | 1.0 mg/mL | 3.18 mM | ~15.9 mOsm/L |
| 50 mg/kg | 10 mL/kg | 5.0 mg/mL | 15.9 mM | ~79.5 mOsm/L |
| 100 mg/kg | 10 mL/kg | 10.0 mg/mL | 31.8 mM | ~159.0 mOsm/L |
| Calculated assuming complete dissociation: Molarity × 5 ions. |
Table 2: Pharmacokinetic Impact of Vehicle Tonicity on Colorectal 2-PMPA Delivery[3]
| Formulation Tonicity | Vehicle Composition | Colorectal Tissue Uptake | Systemic Exposure | IBD Therapeutic Efficacy |
| Isotonic (~450 mOsm/kg) | 1.32% NaCl + 2.5 mg/mL 2-PMPA | Baseline | Moderate | Moderate |
| Hypotonic (<100 mOsm/kg) | Sterile Water + 2.5 mg/mL 2-PMPA | Significantly Increased | Minimal | Substantial Improvement |
| Note: The mouse colorectum continues sodium-driven water absorption up to 400–500 mOsm/kg, shifting the functional "isotonic" point higher than systemic blood[3]. |
Part 4: Experimental Protocols
Protocol 1: Preparation of Isotonic Systemic PMPA Sodium Solution (IP/IV)
Objective: Formulate a 10 mg/mL solution at 300 mOsm/kg for systemic injection.
-
Weigh API: Weigh 100 mg of PMPA tetrasodium salt[2].
-
Initial Dissolution: Dissolve the powder in 7.0 mL of sterile, endotoxin-free water. Causality check: We use water to leave "osmotic room" for the drug's inherent ~159 mOsm/kg contribution.
-
pH Adjustment: Check the pH. Adjust to 7.2–7.4 using 0.1 M HCl or 0.1 M NaOH if necessary.
-
Osmolarity Measurement: Measure the solution using a freezing-point osmometer. (Expected reading: ~160 mOsm/kg).
-
Tonicity Titration: Calculate the required osmolarity to reach 300 mOsm/kg (e.g., 300 - 160 = 140 mOsm/kg needed). Add the precise volume of a sterile 5M NaCl stock solution to bridge this gap.
-
Volume Adjustment: Bring the final volume to exactly 10.0 mL with sterile water.
-
Sterilization: Pass through a 0.22 µm PES syringe filter. Store aliquots at -80°C[4].
Protocol 2: Preparation of Hypotonic Local PMPA Enema (Colorectal)
Objective: Formulate a 2.5 mg/mL hypotonic enema to maximize local tissue absorption[3].
-
Weigh API: Weigh 25 mg of PMPA tetrasodium salt.
-
Dissolution: Dissolve completely in 9.5 mL of sterile water. Causality check: No background salts are added to ensure a steep hypotonic gradient.
-
pH Adjustment: Titrate to pH 7.0 ± 0.1 using dilute HCl/NaOH[3].
-
Volume Adjustment: Bring the final volume to 10.0 mL with sterile water.
-
Verification: Measure osmolarity. It must be strictly hypotonic (<100 mOsm/kg) to trigger the solvent drag mechanism.
-
Administration: Administer locally via a lubricated gavage needle inserted into the distal colon.
Part 5: Mechanistic & Workflow Visualizations
Figure 1: Decision tree for adjusting PMPA sodium osmolarity based on administration route.
Figure 2: Mechanism of hypotonic-driven 2-PMPA tissue uptake via solvent drag and paracellular flux.
References
-
Local enema treatment to inhibit FOLH1/GCPII as a novel therapy for inflammatory bowel disease - PMC - NIH.[Link]
Sources
Validation & Comparative
HPLC Method Validation for the Quantification of PMPA Sodium: A Comparative Guide to Analytical Strategies
Executive Summary & The Analytical Challenge
PMPA Sodium —specifically 2-(Phosphonomethyl)pentanedioic acid sodium (often referred to as 2-PMPA)—is a highly potent and selective inhibitor of glutamate carboxypeptidase II (GCPII). With an IC50 of 300 pM, it is a critical pharmacological tool used in preclinical models of neurological disorders, including amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and neuropathic pain .
(Note: In pharmaceutical literature, "PMPA" is occasionally used as an acronym for the antiretroviral Tenofovir. This guide strictly addresses the GCPII inhibitor 2-PMPA sodium, which presents unique bioanalytical hurdles.)
The Analytical Challenge: Quantifying 2-PMPA in biological matrices (plasma, brain tissue) is notoriously difficult due to its structural properties:
-
Extreme Polarity: The molecule contains two carboxylic acid groups and one phosphonic acid group, making it highly hydrophilic and fully ionized at physiological pH. It exhibits virtually zero retention on standard C18 reverse-phase columns.
-
Lack of a UV Chromophore: 2-PMPA lacks a conjugated
-electron system, meaning it does not absorb UV light effectively above 210 nm. Direct UV detection is therefore plagued by severe baseline noise and matrix interference .
To overcome these challenges, researchers must choose between ion-pairing chromatography, HILIC-MS/MS, or pre-column derivatization LC-MS/MS. This guide objectively compares these strategies and provides a validated, self-correcting protocol for the gold-standard derivatization method.
Mechanistic Context: Why Quantify PMPA Sodium?
Understanding the biological pathway of 2-PMPA is essential for establishing the required limits of quantification (LOQ). 2-PMPA exerts its neuroprotective effects by blocking GCPII, the enzyme responsible for hydrolyzing the abundant neuropeptide NAAG into NAA and glutamate. By inhibiting this process, 2-PMPA prevents glutamate-induced excitotoxicity .
Because 2-PMPA is active at picomolar concentrations, pharmacokinetic (PK) and biodistribution studies require highly sensitive analytical methods capable of detecting nanogram-per-milliliter (ng/mL) levels in complex matrices.
Figure 1: Mechanism of action for 2-PMPA sodium blocking GCPII-mediated glutamate release.
Comparative Analysis of HPLC Quantification Strategies
To accurately quantify 2-PMPA, analytical scientists typically employ one of three workflows. The causality behind selecting a specific method hinges on the required sensitivity (e.g., bulk formulation QC vs. in vivo PK studies) and available instrumentation.
Figure 2: Workflow comparison of the three primary analytical strategies for 2-PMPA sodium.
Table 1: Performance Comparison of HPLC Methods
| Analytical Strategy | Column / Stationary Phase | Detection Method | Typical LOQ | Pros | Cons |
| RP-HPLC-UV (Ion-Pairing) | C18 (with TBAH in mobile phase) | UV Absorbance (~210 nm) | ~10 - 50 µg/mL | Simple setup; suitable for high-concentration bulk formulation QC . | Poor sensitivity; ion-pairing reagents permanently contaminate MS systems; baseline noise. |
| HILIC-MS/MS | Amide or bare silica HILIC | ESI-MS/MS (Negative Ion Mode) | ~1 - 5 µg/mL | Avoids complex derivatization steps; retains polar analytes directly. | Severe ion suppression from endogenous salts; peak tailing for phosphonates. |
| Derivatization LC-MS/MS | Standard C18 | ESI-MS/MS (Positive Ion Mode) | 0.1 µg/mL | Exceptional sensitivity; excellent peak shape; eliminates matrix interference. | Requires anhydrous sample prep and a 60-minute derivatization incubation . |
Gold-Standard Protocol: Derivatization LC-MS/MS Workflow
For in vivo quantification, the pre-column derivatization method developed by Rais et al. is the authoritative standard.
The Causality of Derivatization: Silylation using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) replaces the acidic protons of 2-PMPA with bulky, lipophilic tert-butyldimethylsilyl (TBDMS) groups. This chemical transformation serves a dual purpose: it allows the molecule to be strongly retained on a standard C18 column, and it drastically enhances ionization efficiency in positive-ion ESI-MS/MS.
Step-by-Step Methodology
Phase 1: Sample Preparation & Extraction
-
Matrix Spiking: Aliquot 50 µL of biological sample (plasma or tissue homogenate) into a microcentrifuge tube. Spike with 10 µL of Internal Standard (IS), typically 2-PMSA (2-phosphonomethyl succinic acid) at a known concentration.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Rationale: Acetonitrile effectively crashes out plasma proteins while maintaining the solubility of the highly polar 2-PMPA.
-
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Anhydrous Evaporation: Transfer the supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Critical Causality: The subsequent silylation reaction is highly moisture-sensitive. Any residual water will hydrolyze the derivatizing agent, leading to signal failure.
Phase 2: Silylation Derivatization
-
Reagent Addition: To the dried residue, add 50 µL of MTBSTFA containing 1% TBDMCS (catalyst) and 50 µL of anhydrous Pyridine.
-
Incubation: Seal the vials tightly and incubate at 60°C for 60 minutes.
-
Cooling: Allow the samples to cool to room temperature. The derivatized sample can be injected directly into the LC-MS/MS system.
Phase 3: LC-MS/MS Analysis
-
Column: Phenomenex Luna C18 (50 × 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode targeting the specific mass transitions of the TBDMS-derivatized 2-PMPA and IS.
System Suitability & Quality Control (Self-Validating System)
To ensure the protocol is self-validating, the following parameters must be continuously monitored during the run:
-
IS Area Tracking: The peak area of the 2-PMSA internal standard must not deviate by more than ±15% across all samples. A drop in IS area indicates either incomplete derivatization (likely due to moisture) or MS ion suppression.
-
Blank Matrix Check: A double-blank (matrix without 2-PMPA or IS) must be injected immediately after the highest calibration standard to prove the absence of column carryover.
Method Validation Framework (FDA/ICH Guidelines)
A bioanalytical method is only as trustworthy as its validation data. Based on FDA and ICH M10 guidelines for bioanalytical method validation, the derivatization LC-MS/MS method demonstrates robust performance metrics .
Table 2: Standard Validation Parameters for Derivatized 2-PMPA
| Validation Parameter | Acceptance Criteria (ICH/FDA) | Observed Performance (Derivatization LC-MS/MS) |
| Linearity Range | R² > 0.990 | 0.1 to 50 µg/mL (R² > 0.998) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise (S/N) ≥ 5 | 0.1 µg/mL (Accuracy within ±8.4%) |
| Intra-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 6.8% across all QC levels |
| Inter-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.5% across all QC levels |
| Accuracy (% Bias) | ± 15% of nominal concentration | 96.4% to 103.0% |
| Extraction Recovery | Consistent across Low, Mid, High QCs | > 85% (Consistent across all concentrations) |
Conclusion
The quantification of PMPA sodium (2-PMPA) requires analytical strategies that directly address its extreme polarity and lack of UV absorbance. While direct RP-HPLC-UV may suffice for high-concentration formulation checks , it is fundamentally inadequate for biological research. The pre-column silylation LC-MS/MS workflow stands as the authoritative, self-validating gold standard. By chemically masking the problematic acidic groups, this method transforms a highly intractable molecule into a lipophilic derivative, achieving the sensitivity (0.1 µg/mL) required to map the pharmacokinetics of this critical GCPII inhibitor.
References
-
Rais R, et al. "Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA)." Journal of Pharmaceutical and Biomedical Analysis, 2014.[Link]
-
Zhong et al. "Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models". Proceedings of the National Academy of Sciences (PNAS), 2005.[Link]
High-Resolution Mass Spectrometry Guide: Confirmation of PMPA Sodium Molecular Mass
Topic: Mass Spectrometry Analysis for Confirming PMPA Sodium Molecular Mass Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Critical Disambiguation: Know Your Target
Before proceeding with analysis, it is vital to distinguish between the two compounds historically abbreviated as "PMPA." This guide focuses on the NAALADase Inhibitor , commonly sold as "PMPA Sodium."[1][2][3]
| Feature | Target of this Guide: PMPA Sodium | Alternative: Tenofovir (PMPA) |
| Full Name | 2-(Phosphonomethyl)pentanedioic acid | (R)-9-(2-Phosphonylmethoxypropyl)adenine |
| Primary Use | GCPII / NAALADase Inhibitor (Research) | Antiviral (HIV/HBV Drug) |
| Formula (Free Acid) | C₆H₁₁O₇P | C₉H₁₄N₅O₄P |
| Monoisotopic Mass | 226.0242 Da | 287.0783 Da |
| CAS Number | 373645-42-2 (Sodium Salt) | 147127-20-6 |
Executive Summary: The Analytical Strategy
Confirming the molecular mass of PMPA Sodium (C₆H₇Na₄O₇P) presents specific challenges due to its high polarity, low molecular weight (<350 Da), and multiple acidic protons.
-
The Challenge: The sodium salt dissociates in solution. The "parent" ion observed depends heavily on pH and ionization mode. Furthermore, low-mass matrix interference makes MALDI-TOF unreliable for this specific confirmation.
-
The Solution: Negative Mode Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard. It provides the cleanest spectra by detecting the deprotonated free acid [M-H]⁻, avoiding the complex "sodiated soup" often seen in positive mode.
Comparative Analysis of Analytical Techniques
This section objectively compares available MS molecular weight confirmation methods for small, polar phosphonates like PMPA.
| Technique | Suitability | Resolution | Pros | Cons |
| ESI-HRMS (Orbitrap/Q-TOF) | Recommended | High (>30,000) | Accurate mass (<5 ppm) confirms elemental composition; Negative mode minimizes background. | Requires clean solvents to prevent ion suppression. |
| MALDI-TOF | Not Recommended | Low to Medium | High throughput; tolerates some salts. | Matrix Interference: Matrices (e.g., CHCA, DHB) generate high background noise in the <500 Da region, obscuring PMPA. |
| Triple Quadrupole (QqQ) | Quantitation Only | Unit Resolution | Excellent sensitivity for known targets. | Cannot distinguish PMPA from isobaric interferences; lacks mass accuracy for structural confirmation. |
Experimental Protocol: ESI-HRMS Confirmation
This protocol is designed for a self-validating system where the fragmentation pattern confirms the precursor identity.
A. Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water (LC-MS Grade). Note: Methanol can cause methylation artifacts in acidic conditions; Acetonitrile is safer.
-
Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL (approx. 30 µM) for direct infusion.
-
Additives: Add 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode) to stabilize ionization.
B. Instrument Parameters (Orbitrap/Q-TOF)
-
Flow Rate: 5–10 µL/min (Direct Infusion).
-
Polarity: Negative (Preferred) and Positive.[4]
-
Scan Range: m/z 50 – 500.
-
Resolution: 60,000 @ m/z 200.
C. Data Acquisition Workflow
-
Blank Injection: Run pure solvent to characterize background noise.
-
MS1 Acquisition: Acquire full scan data for 1 minute.
-
MS2 Fragmentation: Select the theoretical precursor (m/z 225.0169 in Neg Mode) and apply stepped Collision Energy (10, 20, 40 eV).
Data Presentation & Interpretation
Theoretical Mass Table (Monoisotopic)
Use this table to validate your observed peaks.
| Species | Formula | Theoretical m/z | Description |
| [M-H]⁻ | C₆H₁₀O₇P⁻ | 225.0169 | Primary Quant/ID Peak (Negative Mode) |
| [M-2H+Na]⁻ | C₆H₉NaO₇P⁻ | 247.0058 | Common adduct in sodium salt samples |
| [M+H]⁺ | C₆H₁₂O₇P⁺ | 227.0315 | Protonated Free Acid (Positive Mode) |
| [M+Na]⁺ | C₆H₁₁NaO₇P⁺ | 249.0135 | Monosodiated Adduct (Positive Mode) |
Diagnostic Fragmentation (MS/MS)
Confirmation is not complete without matching fragment ions.
-
Precursor: m/z 225.017 ([M-H]⁻)
-
Key Fragments:
-
m/z78.958 ([PO₃]⁻): Characteristic phosphate group cleavage.
-
m/z181.027 ([M-H-CO₂]⁻): Loss of carboxylic acid group.
-
m/z207.006 ([M-H-H₂O]⁻): Dehydration.
-
Visualization of Workflows
Figure 1: Analytical Decision Workflow
This diagram illustrates the logic flow for selecting the correct ionization mode and interpreting the results.
Caption: Analytical workflow prioritizing Negative ESI for unambiguous mass confirmation of phosphonate compounds.
Figure 2: Fragmentation Pathway (Negative Mode)
Proposed fragmentation mechanism for the [M-H]⁻ ion of PMPA.
Caption: Key MS/MS fragmentation pathways for PMPA free acid anion (m/z 225.02).
References
-
PubChem. (2025).[6] 2-(Phosphonomethyl)pentanedioic acid (PMPA) Compound Summary. National Library of Medicine. [Link][6]
-
Rais, R., et al. (2014).[7] Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Holfeld, A., et al. (2021). Mass Spectrometric Characterization of Phosphonic Acids. Analytical Chemistry.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Boc Sciences : Everon Life Sciences [everonlife.com]
- 3. PMPA supplier | CAS No 173039-10-6 | GCP II inhibitor| AOBIOUS [aobious.com]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Phosphonomethyl)pentanedioic acid | C6H11O7P | CID 10130754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparison of PMPA sodium efficacy versus ZJ43 inhibitor
Technical Comparison: PMPA Sodium vs. ZJ43 as GCPII Inhibitors
Executive Summary
This guide provides a technical analysis of 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and ZJ43 (a urea-based analogue), two of the most critical reference standards for inhibiting Glutamate Carboxypeptidase II (GCPII), also known as NAALADase.
While both compounds target the binuclear zinc active site of GCPII to prevent the hydrolysis of N-Acetylaspartylglutamate (NAAG) into glutamate, they differ fundamentally in their chemotype, binding kinetics, and isoform selectivity. PMPA serves as the historical "gold standard" for potency and defining the pharmacophore, whereas ZJ43 represents a second-generation urea-scaffold offering distinct selectivity profiles and utility in specific neuropathology models (e.g., schizophrenia, TBI).
Mechanistic Foundations
To understand the efficacy differences, one must analyze the binding thermodynamics at the GCPII active site.
-
The Target: GCPII contains a binuclear zinc cluster (
and ) bridged by a hydroxide ion. This cluster activates a water molecule for nucleophilic attack on the peptide bond of NAAG. -
PMPA (Phosphonate): Acts as a transition-state analog. The phosphonate group (
) coordinates directly with both zinc ions, displacing the bridging water/hydroxide. This interaction is "pseudo-irreversible" on biological timescales due to the high electrostatic affinity. -
ZJ43 (Urea): Utilizes a urea linkage to mimic the planar peptide bond.[1] The urea oxygens coordinate the zincs, while the glutamate moiety occupies the S1' pharmacophore pocket.[2] The urea scaffold allows for extensive hydrogen bonding with the enzyme's "arginine patch" (Arg534, Arg536) and Glu424, often resulting in high affinity but different off-rate kinetics compared to phosphonates.
Figure 1: GCPII Inhibition Pathway
Caption: Mechanistic flow of GCPII inhibition. Both PMPA and ZJ43 compete with NAAG for the zinc-active site, preventing the release of excitotoxic glutamate.
Comparative Efficacy Data
The following data aggregates findings from key structure-activity relationship (SAR) studies (e.g., Kozikowski et al., Jackson et al.).
Table 1: Quantitative Efficacy Profile
| Feature | PMPA (2-PMPA) | ZJ43 | Interpretation |
| Chemical Class | Phosphonate | Urea-based Glutamate Analog | Urea compounds are generally more stable but PMPA is the potency benchmark. |
| GCPII Potency ( | 0.2 – 0.3 nM | 0.8 – 1.2 nM | PMPA is statistically more potent (approx. 2-3x), though both are low-nanomolar inhibitors. |
| GCPIII Potency ( | ~88 nM | ~23 nM | Critical Distinction: ZJ43 is a more potent inhibitor of the GCPIII isozyme than PMPA. |
| Selectivity (II vs III) | ~300-fold (Highly Selective) | ~29-fold (Moderately Selective) | PMPA is preferred when isolating GCPII-specific effects; ZJ43 affects both isoforms significantly. |
| BBB Penetration | Very Low (<1%) | Very Low (<1%) | Both require local delivery or ester-prodrug modification for CNS efficacy. |
| Solubility | High (Water/Saline) | Moderate (DMSO/Water) | PMPA sodium salt is easier to formulate for aqueous buffers. |
Key Insight: If your research requires strict isolation of GCPII activity without confounding GCPIII inhibition (which is expressed in testis and brain), PMPA is the superior choice . If the goal is broad "NAALADase" inhibition to maximize NAAG elevation in a therapeutic model (e.g., TBI), ZJ43 is highly effective despite—or potentially because of—its dual inhibition.
Experimental Protocol: Validated NAALADase Assay
To objectively compare these inhibitors in your own lab, use this standardized radioenzymatic assay. This protocol minimizes false positives caused by phosphate interference (common in colorimetric assays).
Principle: Measures the hydrolysis of
Protocol Workflow
-
Enzyme Preparation: Homogenize tissue (e.g., rat brain cortex) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 30,000 x g; use the pellet (membrane fraction) resuspended in buffer.
-
Inhibitor Incubation:
-
Prepare 10x stocks of PMPA and ZJ43.
-
Incubate 50 µL Enzyme + 10 µL Inhibitor for 15 mins at 37°C (Pre-incubation is crucial for equilibrium binding).
-
-
Substrate Initiation: Add 40 µL of substrate mix containing unlabeled NAAG (final conc. 4 µM) and trace
-NAAG (approx 50 nCi).-
Note: Add
(final 10 µM) if using purified recombinant protein; tissue homogenates usually contain sufficient endogenous metals.
-
-
Reaction: Incubate for 15–20 mins at 37°C.
-
Termination: Stop reaction with 100 µL of ice-cold 0.1 M Phosphate Buffer (pH 7.4).
-
Separation:
-
Quantification: Scintillation counting.
Figure 2: Assay Workflow Diagram
Caption: Step-by-step radiometric NAALADase assay for determining Ki values.
Pharmacokinetics & Application Context
In Vivo Usage: Both compounds suffer from high polarity, preventing passive diffusion across the Blood-Brain Barrier (BBB).
-
Systemic (IP/IV): High doses (50–100 mg/kg) are often required to see central effects, likely due to minute amounts crossing the BBB or peripheral modulation of NAAG affecting central signaling (vagus nerve afferents).
-
Local (Intracerebral/Intrathecal): This is the preferred route for mechanistic proof-of-concept.
-
Prodrugs: ZJ43 has ester-based prodrugs (e.g., ZJ-11, ZJ-17) designed to improve lipophilicity, though PMPA also has ester analogs (e.g., Tris-PMPA) used in specific contexts.
Clinical Relevance:
-
PMPA: Primarily a research tool.[3] Its phosphonate group is metabolically stable but difficult to deliver orally.
-
ZJ43: Used extensively in schizophrenia models (PCP-induced) and neuropathic pain. Its ability to inhibit GCPIII may provide additive benefits in pain models where both isozymes regulate synaptic NAAG levels.
References
-
Jackson, P. F., et al. (1996). "Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase." Journal of Medicinal Chemistry. Link
-
Kozikowski, A. P., et al. (2004).[3] "Design of remarkably simple, yet potent urea-based inhibitors of glutamate carboxypeptidase II (NAALADase)." Journal of Medicinal Chemistry. Link
-
Olszewski, R. T., et al. (2004).[7] "NAAG peptidase inhibition reduces locomotor activity and some stereotypes in the PCP model of schizophrenia via group II mGluR."[9] Journal of Neurochemistry. Link
-
Bzdega, T., et al. (2004).[7] "The cloning and characterization of a second brain enzyme with NAAG peptidase activity." Journal of Neurochemistry. Link
-
Mesters, J. R., et al. (2006). "Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer."[2] The EMBO Journal. Link
Sources
- 1. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsb.avcr.cz [lsb.avcr.cz]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Novel Therapeutic Agents for CNS Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 9. ZJ 43 | Carboxypeptidases | Tocris Bioscience [tocris.com]
Validating PMPA Sodium Purity: A Multi-Dimensional Elemental Profiling Guide
Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development.[1][2] Scope: Technical validation of PMPA Sodium salts (specifically addressing the challenge of distinguishing salt stoichiometry and hydration states in organophosphonates).
Executive Summary: The "Salt Stoichiometry" Blindspot
In drug development, "Purity" is often synonymous with HPLC area-under-the-curve (AUC).[1][2] However, for phosphonate salts like PMPA Sodium (whether the Tenofovir intermediate or the 2-PMPA NAALADase inhibitor), HPLC is insufficient.[1] It detects the organic anion but is blind to the counter-ion (
The Critical Risk: A sample showing 99.9% HPLC purity can be chemically invalid if the sodium stoichiometry is off (e.g., Disodium vs. Tetrasodium) or if the hygroscopic water content is miscalculated. This guide outlines a Multi-Dimensional Elemental Profiling (MDEP) approach to validate PMPA Sodium, moving beyond simple retention times to absolute stoichiometric confirmation.
Strategic Analysis: The Validation Triad
To validate PMPA Sodium, you must interrogate three distinct chemical domains simultaneously. Reliance on any single method leads to "Analytical Blindness."[1][2]
| Domain | Target Analyte | Method | The "Why" |
| Organic Integrity | Carbon, Hydrogen, Nitrogen | Combustion Analysis (CHN) | Confirms the organic backbone structure ( |
| Inorganic Stoichiometry | Sodium, Phosphorus | ICP-OES | The Critical Step. Defines the salt form (e.g., Na:P ratio of 2:1 vs. 4:1). |
| Solvent/Hydration | Water ( | Karl Fischer (KF) | Phosphonates are hygroscopic.[1][2] You cannot calculate purity without correcting for water mass.[1][2] |
Comparative Analysis: Why Elemental Analysis Beats HPLC for Salts
While HPLC is the gold standard for organic impurities, it fails to validate the Drug Substance (DS) form.
Comparison: Validating PMPA Tetrasodium ( )[1][2]
| Feature | HPLC-UV/MS | Elemental Analysis (ICP + CHN) |
| Organic Impurities | Superior (Detects 0.05% degradants) | Poor (Bulk property only) |
| Counter-ion ( | Invisible (Elutes in void volume) | Precise (Quantifies % Na w/w) |
| Salt Form | Cannot distinguish Free Acid vs. Salt | Definitive (via Na:P[1][2] molar ratio) |
| Hydration Impact | Ignored (Sample dissolved) | Critical (Must correct for % volatiles) |
Experimental Protocol: The Self-Validating System
This protocol uses a "Mass Balance" approach.[1][2][3] The sum of Organic Content + Inorganic Content + Water must equal 100% ± 2%.
Step 1: Water Determination (The Correction Factor)
Phosphonate salts are notoriously hygroscopic.[1][2] Skipping this step invalidates all subsequent EA data.[1]
-
Method: Volumetric Karl Fischer Titration (USP <921> Method Ia).[1][2]
-
Solvent: Methanol/Formamide (2:[1][2]1) to ensure complete solubility of the salt.
-
Action: Record water content (% w/w). This is your Correction Factor (CF) .
Step 2: Inorganic Stoichiometry (ICP-OES)
Target: Determine the Na:P[1][2] molar ratio.
-
Instrument: Inductively Coupled Plasma Optical Emission Spectrometer (e.g., Agilent 5800 or Thermo iCAP).[1][2]
-
Digestion Protocol:
-
Wavelength Selection:
-
Validation Calculation:
[1][2]
Step 3: Organic Combustion (CHN)[1][2]
-
Method: Flash combustion at 975°C (Dynamic Flash Combustion).[1][2]
-
Note: Sodium salts can form carbonates (
) in the ash, potentially trapping carbon.[1][2] Use Tungsten Trioxide ( ) as a combustion additive to prevent alkali carbonate formation.[1][2]
Data Visualization & Logic Flow[1][2]
Workflow Diagram: The Validation Decision Tree
This diagram illustrates the logical flow for accepting or rejecting a PMPA Sodium lot based on elemental data.
Caption: Logical workflow for validating PMPA Sodium salt. Note the critical "Dry Mass" calculation step before stoichiometric evaluation.
Data Interpretation Guide
The table below demonstrates how to distinguish between the Free Acid , Disodium , and Tetrasodium forms of PMPA (using the 2-PMPA NAALADase inhibitor
Theoretical vs. Found Data (Example)
| Element | Free Acid ( | Disodium Salt ( | Tetrasodium Salt ( | Experimental Result | Interpretation |
| Carbon (C) | 32.1% | 27.1% | 22.9% | 21.5% | Low C suggests hydration or salt formation.[1][2] |
| Sodium (Na) | 0.0% | 17.3% | 29.3% | 27.1% | High Na indicates Tetrasodium form.[1][2] |
| Phosphorus (P) | 13.8% | 11.6% | 9.9% | 9.2% | Consistent with higher MW salt.[1][2] |
| Na:P Molar Ratio | 0 | 2.0 | 4.0 | 3.9 | CONFIRMED: Tetrasodium |
Note: The "Experimental Result" column simulates a "wet" sample.[1] Without KF correction, the raw % values appear low.[1] You must divide the Experimental values by
Troubleshooting & Causality
Issue: Low Carbon, High Sodium[1][2]
-
Causality: Likely formation of Sodium Carbonate (
) during combustion.[1][2] -
Fix: Add
or to the sample boat in the CHN analyzer. These act as fluxing agents to decompose alkali carbonates at high temperatures, releasing the trapped .[1]
Issue: Na:P Ratio is 3.5 instead of 4.0
-
Causality: Incomplete neutralization during synthesis.[1][2] Phosphonic acids have multiple
values. The final proton requires high pH (>10) to remove.[1][2] -
Fix: Check the pH of the final crystallization mother liquor. If pH < 10, you likely have a mixture of Tri- and Tetrasodium salts.[1]
References
-
USP <730> . Plasma Spectrochemistry. United States Pharmacopeia.[1][2][4] (Standard for ICP-OES methodology).[1][2][5][6][7][8] [1][2]
-
USP <921> . Water Determination. United States Pharmacopeia.[1][2][4] (Standard for Karl Fischer titration).[1][2] [1][2]
-
Rais, R., et al. (2016).[1][2] "Discovery of 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) Prodrugs". Journal of Medicinal Chemistry. (Context for PMPA structure and salt forms). [1][2]
-
Holzgrabe, U. (2010).[1][2] "Quantitative NMR spectroscopy in pharmaceutical analysis". Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of absolute purity methods). [1][2]
-
FDA Guidance for Industry . (2000).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
- 1. medkoo.com [medkoo.com]
- 2. PMPA sodium | C6H11Na4O7P | CID 168012467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Traceable phosphorus measurements by ICP-OES and HPLC for the quantitation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analytik-jena.com [analytik-jena.com]
Benchmarking PMPA Sodium Against Other PSMA-Targeted Small Molecules
Executive Summary: The "Ruler" of PSMA Affinity
In the landscape of Prostate-Specific Membrane Antigen (PSMA) targeting, 2-PMPA (2-(phosphonomethyl)pentanedioic acid) functions as the fundamental reference standard.[1][2] While urea-based ligands (e.g., PSMA-617, DCFPyL) dominate clinical imaging and therapy due to superior pharmacokinetics and labeling versatility, PMPA remains the affinity benchmark and the primary tool for validation of specificity.
This guide objectively compares PMPA sodium against its urea, thiol, and phosphoramidate counterparts. It establishes why PMPA is the obligatory "blocker" for in vivo specificity studies and details the protocols required to use it as a self-validating control in your research.
Mechanistic Foundation: Phosphonates vs. The Field
To understand why PMPA is the gold standard for affinity, one must analyze the catalytic mechanism of PSMA (Glutamate Carboxypeptidase II). PSMA hydrolyzes NAAG (N-acetyl-aspartyl-glutamate) into NAA and Glutamate.
-
PMPA (Phosphonate): Acts as a Transition State Analog . The phosphonate group (
) mimics the tetrahedral transition state of the peptide bond hydrolysis.[1] It coordinates with the binuclear Zinc active site with near-perfect geometry, resulting in sub-nanomolar affinity ( nM). -
Urea-Based (e.g., DCFPyL): The urea carbonyl oxygen coordinates the Zinc ions. While potent, the binding mode is a structural mimic of the substrate product, often yielding slightly lower intrinsic affinity than the transition-state mimicry of PMPA.
-
Thiol-Based (e.g., 2-MPPA): Utilizes a sulfhydryl group for Zinc chelation. While potent, thiols are prone to oxidation (disulfide formation) in vivo, reducing stability compared to the inert C-P bond of PMPA.
Visualizing the Binding Logic
Figure 1: Mechanistic divergence between PMPA (Transition State Analog) and Urea-based inhibitors.[1][2][3][4][5]
Comparative Performance Metrics
The following table synthesizes data from NAALADase enzymatic assays and competitive binding studies. Note that while PMPA wins on affinity, it loses on pharmacokinetics (oral bioavailability and lipophilicity), which is why it is a research tool rather than a drug.
| Feature | 2-PMPA (Sodium) | DCFPyL / PSMA-617 | 2-MPPA | ZJ-43 |
| Class | Phosphonate | Urea (Glu-Urea-Lys) | Thiol | Urea |
| Binding Mode | Transition State Analog | Substrate Analog | Zinc Chelator | Substrate Analog |
| Affinity ( | 0.2 – 1.0 nM [1] | 2.0 – 10.0 nM [2] | ~85 nM [3] | 1.0 – 5.0 nM |
| Hydrophilicity | High (Polar) | Tunable (Linker dependent) | Moderate | High |
| Bioavailability | Poor (IV/IP only) | Moderate to High | Good (Oral) | Poor |
| Primary Use | Validation Control / Blocker | Clinical Imaging/Therapy | Preclinical (Neuropathy) | Research Tool |
| Stability | High (C-P bond stable) | High | Low (Oxidation risk) | High |
Key Insight: PMPA is the "Blocker of Choice" because its small size and high polarity allow it to rapidly saturate active sites and then clear renally, without the high background tissue retention seen with more lipophilic inhibitors.
Experimental Workflows
To maintain scientific integrity, your protocols must include self-validating controls. PMPA is that control.
Protocol A: The "PMPA Block" (In Vivo Specificity Validation)
Objective: Prove that the tumor uptake of your novel radioligand is PSMA-specific and not due to passive permeability (EPR effect).
The Causality: If your ligand binds PSMA specifically, pre-saturating the enzyme with excess PMPA must abolish tumor uptake. If uptake persists after PMPA blockade, your ligand is non-specific.
-
Preparation:
-
Vehicle: PBS (pH 7.4). PMPA sodium is highly soluble.
-
Dose Calculation: 2-PMPA is typically administered at 50 mg/kg (mouse). This massive excess ensures >99% receptor occupancy.
-
-
Workflow:
-
Group 1 (Experimental): Inject radioligand (e.g., 5-10 µCi).
-
Group 2 (Blockade Control): Co-inject radioligand + 50 mg/kg 2-PMPA.[6] (Alternatively, inject PMPA 15 mins prior to ligand).
-
-
Data Acquisition: Perform biodistribution or PET imaging at
min. -
Validation Criteria:
-
Kidney: PMPA must reduce kidney uptake by >90% (Kidney expresses physiological PSMA).
-
Tumor: PMPA must reduce tumor uptake by >80-90%.
-
Muscle/Blood: Should remain unchanged (background).
-
Protocol B: NAALADase Enzymatic Assay (In Vitro Affinity)
Objective: Determine the
-
Reagents:
-
Enzyme: rhPSMA (Recombinant Human PSMA) or LNCaP membrane homogenates.
-
Substrate:
H-NAAG (N-acetyl-aspartyl-glutamate). -
Reference Inhibitor: 2-PMPA (Prepare serial dilutions: 0.01 nM to 1000 nM).
-
-
Method:
-
Incubate Enzyme + Test Compound +
H-NAAG in Tris buffer (pH 7.4) with Cobalt Chloride ( is essential for PSMA activity). -
Reaction time: 15–30 mins at 37°C.
-
Stop Reaction: Add ice-cold phosphate buffer.
-
-
Separation:
-
Use AG1-X8 anion exchange resin.
-
Elute the product (
H-Glutamate) while the unhydrolyzed substrate ( H-NAAG) remains bound to the resin.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration].
-
Validation: The
of PMPA in your assay must fall between 0.2–2.0 nM. If it drifts higher, your enzyme activity or buffer conditions are compromised.
-
Visualizing the Validation Workflow
Figure 2: The "PMPA Block" validation workflow. Absence of blockade indicates non-specific binding.
Strategic Selection Guide
When should you choose PMPA over other inhibitors?
-
Choose PMPA (Sodium) when:
-
You are establishing a new binding assay and need a reliable positive control (
benchmark). -
You are performing in vivo blocking studies to prove the specificity of a new tracer.
-
You are conducting X-ray crystallography of PSMA (PMPA stabilizes the active site).
-
-
Choose Urea-based (e.g., ZJ-43, DCFPyL) when:
-
You are developing a new radiotracer and need a scaffold that tolerates linker modification.
-
You need a compound with better lipophilicity for cell permeability studies.
-
-
Choose Thiol-based (2-MPPA) when:
-
You are studying oral delivery or CNS penetration (though toxicity limits clinical utility).
-
References
-
Jackson, P. F., et al. (1996).[1][7] "Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase." Journal of Medicinal Chemistry.
-
Eder, M., et al. (2012).[5][8] "68Ga-complex lipophilicity and the targeting property of a urea-based PSMA inhibitor for PET imaging." Bioconjugate Chemistry.
-
Majer, P., et al. (2003).[1][7] "Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor." Journal of Medicinal Chemistry.
-
Kozikowski, A. P., et al. (2004).[1][9] "Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents."[9] Journal of Medicinal Chemistry.
Sources
- 1. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PSMA Ligands for Radionuclide Imaging and Therapy of Prostate Cancer: Clinical Status [thno.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
Reproducibility of PMPA sodium inhibition constants (Ki) across laboratories
Reproducibility of PMPA Sodium Inhibition Constants ( ) Across Laboratories
Executive Summary: The Nanomolar Precision Gap
In the development of Glutamate Carboxypeptidase II (GCPII) inhibitors for neuroprotection and prostate cancer imaging, 2-PMPA (2-(phosphonomethyl)pentanedioic acid) stands as the gold standard.[1][2] It is the benchmark against which all urea-based (e.g., ZJ-43) and thiol-based (e.g., 2-MPPA) inhibitors are measured.
However, a meta-analysis of literature reveals a disturbing variance in reported
This guide addresses the causality of this discrepancy. It is not merely "experimental error"; it is often a failure to account for tight-binding inhibition kinetics . When the inhibitor's affinity (
The Benchmark: PMPA Sodium
Mechanism of Action:
PMPA is a potent, selective, transition-state analog. It mimics the tetrahedral intermediate formed during the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) by GCPII. Its phosphonate group coordinates with the active site zinc ions (
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition pathway where PMPA blocks the hydrolysis of NAAG.
Figure 1: Competitive inhibition mechanism of GCPII. PMPA acts as a transition-state analog, forming a stable, slowly dissociating complex with the active site zincs.
Comparative Performance Analysis
The following table synthesizes data from high-reliability sources (e.g., Jackson et al., Kozikowski et al.), normalizing for assay conditions where possible.
| Feature | 2-PMPA (Benchmark) | 2-MPPA (GPI-5693) | ZJ-43 |
| Chemical Class | Phosphonate | Thiol | Urea |
| Primary Target | GCPII (NAALADase) | GCPII | GCPII & GCPIII |
| Inhibition Constant ( | 0.2 – 0.3 nM | ~90 nM | 0.8 nM |
| 0.3 – 1.5 nM | 90 – 100 nM | 2.4 nM | |
| Binding Mode | Zinc Chelation (Strong) | Zinc Chelation (Oxidation prone) | Urea binding pocket |
| Blood-Brain Barrier | Poor (<1% oral bioavail.) | Moderate | Poor |
| Stability | High (Shelf-stable) | Low (Oxidizes to disulfide) | High |
| Reproducibility Risk | High (Tight-binding artifacts) | High (Oxidation artifacts) | Low |
Key Insight: While ZJ-43 is a potent alternative, PMPA remains the most potent specific inhibitor. 2-MPPA is often cited as potent, but recent comparative studies place its
The Reproducibility Crisis: Causality & Correction
Why do labs report PMPA
A. The Tight-Binding Limit (The Primary Culprit)
Standard
-
The Reality: PMPA is a tight-binding inhibitor . Its
(0.3 nM) is often lower than the concentration of GCPII used in many assays (typically 1–5 nM to ensure signal). -
The Error: Using the Cheng-Prusoff equation (
) yields false high values because a significant portion of [I] is depleted binding to [E]. -
The Fix: You must use the Morrison Equation for curve fitting when
.
B. pH Sensitivity
GCPII activity is bell-shaped with a peak at pH 7.4.
-
Artifact: PMPA binding is pH-dependent. A shift to pH 6.5 (common in some cell lysates) can alter the ionization state of the phosphonate group, drastically changing the observed
.
C. Ion Dependence
GCPII is a zinc metalloprotease but is often stimulated by Cobalt (
-
Artifact: Excess
in the buffer can compete with the zinc in the active site or alter the enzyme's conformation, shifting the of zinc-chelating inhibitors like PMPA.
Standardized Protocol: Self-Validating Radioenzymatic Assay
To guarantee reproducibility, this protocol uses a radioenzymatic workflow (highest sensitivity) and mandates a Morrison fit for data analysis.
Workflow Visualization
Figure 2: Step-by-step radioenzymatic assay workflow for precise Ki determination.
Detailed Methodology
1. Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Salt: 1 mM
(Optional: only if using tissue homogenate; avoid for pure rhGCPII to prevent competition). -
Substrate:
H-NAAG (Specific Activity ~40-50 Ci/mmol). Dilute with cold NAAG to final conc. of 4 M. -
Enzyme: Recombinant human GCPII (rhGCPII).[3] Critical: Final assay concentration must be
nM to avoid titration effects.
2. Procedure:
-
Preparation: Mix 10
L of Inhibitor (PMPA, serial dilution) with 10 L of rhGCPII. -
Equilibrium: Incubate for 10 minutes at 37°C. Why? Tight binders have slow off-rates; pre-equilibrium ensures accurate inhibition.
-
Initiation: Add 10
L of H-NAAG substrate. Incubate for 15 minutes. -
Termination: Stop reaction with 100
L of ice-cold 0.1 M Sodium Phosphate (pH 7.5). -
Separation: Transfer mixture to AG 1-X8 anion exchange resin columns.
-
Mechanism:[4] Unhydrolyzed NAAG (highly negative) binds to resin.
H-Glutamate elutes.
-
-
Counting: Mix eluate with scintillation fluid and count.
3. Data Analysis (The Self-Validating Step):
-
Do NOT use standard sigmoidal dose-response.
-
Fit data to the Morrison Equation for tight-binding inhibition:
-
Validation Check: If your calculated
varies by >20% between replicates, verify your enzyme concentration ( ) via active-site titration.
References
-
Jackson, P. F., et al. (1996). Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase. Journal of Medicinal Chemistry, 39(2), 619-622. Link
-
Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 25(6), 1375-1384. Link
-
Kozikowski, A. P., et al. (2004). Design of remarkably simple, yet potent urea-based inhibitors of glutamate carboxypeptidase II (NAALADase). Journal of Medicinal Chemistry, 47(7), 1729-1738. Link
-
Rojas, C., et al. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical Biochemistry, 310(1), 50-54. Link
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Referencing the Morrison Equation for tight-binding inhibitors). Link
Sources
- 1. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 4. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Crystallographic Validation of PMPA Sodium Binding to NAALADase (GCPII)
Executive Summary
PMPA (2-(phosphonomethyl)pentanedioic acid) , specifically in its sodium salt form, represents the "Gold Standard" reference ligand for structural studies of NAALADase (also known as Glutamate Carboxypeptidase II [GCPII] or PSMA). Its utility stems from its status as a potent transition-state analog that mimics the tetrahedral intermediate of peptide hydrolysis.
This guide provides a comparative technical analysis of PMPA sodium against urea-based and thiol-based alternatives, detailing the crystallographic workflows required to achieve high-resolution (<2.2 Å) structural validation.
Part 1: The Comparative Landscape
To validate a NAALADase crystal structure, one must choose a ligand that stabilizes the active site's binuclear zinc core. While several inhibitor classes exist, PMPA remains the preferred structural anchor due to its unique phosphonate coordination geometry.
Comparative Performance Metrics
The following table contrasts PMPA with its primary alternatives: ZJ-43 (Urea-based) and 2-MPPA (Thiol-based).
| Feature | PMPA Sodium (Reference) | ZJ-43 (Urea-Based) | 2-MPPA (Thiol-Based) |
| Chemical Class | Phosphonate | Urea (Glutamate-Urea-Glutamate) | Thiol (Mercapto-alkyl) |
| Binding Affinity ( | 0.3 – 2.0 nM (Extremely Potent) | 0.8 – 23 nM | ~90 nM |
| Mechanism | Transition State Analog (Tetrahedral mimic) | Substrate Analog (Peptide bond mimic) | Zinc Chelator |
| Zinc Coordination | Bidentate/Tridentate (via Phosphonate oxygens) | Monodentate/Bidentate (via Urea oxygen) | Monodentate (via Sulfur) |
| Crystallographic Utility | High Fidelity: Rigidifies the glutarate sensor loop (residues 699-700). | Good: But urea linkage is planar, unlike the transition state. | Moderate: Thiol is prone to oxidation in crystallization drops. |
| Solubility (Aq.) | High (>50 mM as Na salt) | Moderate | Low (requires DMSO/organic co-solvent) |
Mechanistic Superiority of PMPA
PMPA is superior for validation because it captures the enzyme in a conformation that mimics the gem-diolate intermediate of the hydrolysis reaction.
-
Phosphonate Group: The phosphorus atom acts as a mimic of the tetrahedral carbon in the transition state. One phosphonate oxygen bridges the two active site zinc ions (
and ), displacing the catalytic water molecule. -
Glutarate Moiety: Occupies the S1' pharmacophore pocket, engaging in critical salt bridges with Arg210 and Arg534.
Part 2: Crystallographic Workflow (Protocol)
This protocol is designed as a self-validating system . If the PMPA sodium does not bind, the protein is likely misfolded or the zinc content is compromised.
Reagent Preparation
-
Ligand: Dissolve PMPA in 100 mM Tris-HCl (pH 7.5) to create a 100 mM stock.
-
Expert Insight: Use the Sodium salt form.[1] The free acid form of PMPA is highly acidic; adding it directly to a protein drop will crash the pH and precipitate the enzyme. The sodium salt buffers this effect, maintaining the physiological pH required for the Zinc cluster stability.
-
-
Protein: Recombinant human GCPII (extracellular domain, residues 44–750), concentrated to 5–10 mg/mL.
Crystallization Strategy (Co-crystallization vs. Soaking)
While soaking is faster, co-crystallization is recommended for PMPA to ensure maximum occupancy and ordering of the "glutarate sensor" loop.
Step-by-Step Protocol:
-
Complexation: Mix GCPII protein stock with PMPA sodium stock to a final ligand concentration of 2 mM (approx. 10-fold molar excess). Incubate on ice for 30 minutes.
-
Screening: Use the Hanging Drop Vapor Diffusion method.
-
Reservoir: 33% (v/v) Pentaerythritol propoxylate (17/8 PO/OH), 0.5% (w/v) PEG 3350, 100 mM Tris-HCl (pH 8.0).
-
Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir solution.
-
-
Growth: Incubate at 20°C. Crystals (typically space group I222) appear within 3–5 days.
-
Cryo-protection: Transfer crystals briefly into reservoir solution supplemented with 10-15% glycerol before flash-cooling in liquid nitrogen.
Workflow Visualization
The following diagram illustrates the critical path from purification to structural solution.
Caption: Figure 1: Optimized crystallographic workflow for GCPII-PMPA complex generation. Note the critical QC step for Zinc content prior to complexation.
Part 3: Structural Analysis & Validation
Once data is collected, the validity of the PMPA binding must be confirmed using specific structural markers.
The Zinc Coordination Logic
The hallmark of a successful PMPA complex is the specific geometry around the binuclear zinc site.
-
Zn1 Coordination: Histidine 377, Aspartate 387, Glutamate 425, and PMPA Phosphonate Oxygen (O1) .
-
Zn2 Coordination: Histidine 553, Aspartate 387, Aspartate 453, and PMPA Phosphonate Oxygen (O1) .
The phosphonate oxygen acts as a bridging ligand, mimicking the nucleophilic water attack.
Binding Pathway Diagram
The following diagram details the molecular interactions that stabilize the complex.
Caption: Figure 2: Mechanistic interaction map of PMPA within the NAALADase active site. The phosphonate group coordinates the metal center while the glutarate tail anchors specificity.
Validation Checklist (Self-Correction)
When refining the structure, verify these parameters to ensure "Trustworthiness":
-
B-Factor Analysis: The B-factors of the PMPA ligand should be comparable to the surrounding active site residues (~15–25 Ų). High B-factors indicate low occupancy or hydrolysis.
-
Difference Map (
): There should be no negative density on the phosphonate group (indicating correct placement) and clear positive density for the glutarate tail in the S1' pocket. -
RMSD: The catalytic domain RMSD between the PMPA-bound structure and the native structure should be low (<0.5 Å), confirming that PMPA fits without major backbone distortion, validating the "lock-and-key" or "induced fit" mechanism.
References
-
Mesters, J. R., et al. (2006). "Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer."[2] The EMBO Journal, 25(6), 1375–1384.
-
Jackson, P. F., et al. (1996).[3] "Design, synthesis, and biological activity of a potent inhibitor of the neuropeptidase N-acetylated alpha-linked acidic dipeptidase." Journal of Medicinal Chemistry, 39(2), 619–622.
-
Barinka, C., et al. (2002).[2] "Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II." Journal of Neurochemistry, 80(3), 477–487.
-
Yamamoto, T., et al. (2004).[4] "Antinociceptive effects of N-acetylaspartylglutamate (NAAG) peptidase inhibitors ZJ-11, ZJ-17 and ZJ-43 in the rat formalin test and in the rat neuropathic pain model." European Journal of Neuroscience, 20(2), 483–494.
-
Davis, M. I., et al. (2005).[2] "Crystal structure of prostate-specific membrane antigen, a tumor marker and peptidase."[5][6] Proceedings of the National Academy of Sciences, 102(17), 5981–5986.
Sources
- 1. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 5. Crystal structure of prostate-specific membrane antigen, a tumor marker and peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Comparative pharmacokinetics of PMPA sodium in plasma versus brain tissue
Topic: Comparative Pharmacokinetics of PMPA Sodium in Plasma versus Brain Tissue Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing CNS Delivery for Glutamate Carboxypeptidase II (GCPII) Inhibition
Executive Summary: The Polarity Paradox
2-(Phosphonomethyl)pentanedioic acid (PMPA) sodium is widely recognized as the "gold standard" reference inhibitor for Glutamate Carboxypeptidase II (GCPII/NAALADase). It exhibits potent affinity (
This guide provides a technical comparison of PMPA sodium's pharmacokinetics (PK) in plasma versus brain tissue. We contrast its standard systemic performance against alternative delivery strategies (Intranasal) and structural analogues (2-MPPA) to provide actionable data for researchers developing neuroprotective therapies.
Key Takeaway: Systemic PMPA sodium demonstrates rapid renal clearance and negligible Blood-Brain Barrier (BBB) penetration (
Mechanistic Background: The Barrier to Entry
PMPA contains three ionizable groups (two carboxylic acids and one phosphonate), rendering it highly hydrophilic and fully ionized at physiological pH.
-
The Challenge: The BBB endothelium lacks specific transporters for PMPA. Its high polarity prevents passive diffusion across the lipid bilayer.
-
The Consequence: Following systemic administration (IV/IP), PMPA is confined to the plasma compartment and rapidly excreted by the kidneys (
hour). -
The Alternative: 2-MPPA (2-(3-mercaptopropyl)pentanedioic acid), a thiol-based analogue, exhibits superior oral bioavailability (~80%) but possesses different metabolic stability profiles.
Comparative Pharmacokinetic Data
The following data synthesizes experimental results from rodent models (Wistar rats) comparing PMPA sodium via Intraperitoneal (IP) injection against Intranasal (IN) delivery and the oral alternative 2-MPPA.
Table 1: PK Parameters of PMPA Sodium vs. Alternatives
| Parameter | PMPA Sodium (IP, 100 mg/kg) | PMPA Sodium (Intranasal, 30 mg/kg) | 2-MPPA (Oral, 10 mg/kg) |
| 0.25 h | 0.25 - 0.5 h | 0.5 - 1.0 h | |
| 275 | ~25 | ~27 | |
| Plasma | 0.64 h (Rapid Elimination) | ~1.0 h | ~2.4 - 9.2 h (Biphasic) |
| Bioavailability ( | 100% (Systemic) | N/A | ~82% |
| Brain/Plasma Ratio | 0.018 (1.8%) | 1.49 (Olfactory Bulb) | Moderate |
| Clearance (CL) | 7.93 mL/min/kg | N/A | 4.0 L/h/kg |
| Primary Route | Renal Excretion | Direct Nose-to-Brain Transport | Metabolic/Renal |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Data Insight: Note the drastic difference in Brain/Plasma ratio.[1] IP administration results in less than 2% brain penetration. Intranasal administration achieves a ratio >1.0 in the olfactory bulb, effectively bypassing the BBB.
Visualization: The Pharmacokinetic Fate of PMPA
The following diagram illustrates the divergent pathways of PMPA based on administration route, highlighting the "BBB Blockade" vs. the "Olfactory Bypass."
Figure 1: Comparative disposition of PMPA Sodium. Systemic routes face the BBB blockade, while intranasal routes utilize nerve pathways for direct CNS entry.
Experimental Protocols: Validating Tissue Levels
Due to PMPA's high polarity, standard reverse-phase LC-MS/MS is ineffective without derivatization. The following protocol is a validated, self-checking workflow for quantifying PMPA in brain tissue.
Protocol A: Tissue Extraction & Derivatization (Butanol/HCl Method)
Purpose: To convert polar carboxylic/phosphonate groups into butyl esters, increasing lipophilicity for LC retention and MS sensitivity.
Reagents:
-
Internal Standard (IS): 2-phosphonomethyl succinic acid (2-PMSA) or
-PMPA. -
Derivatizing Agent: 3N HCl in n-Butanol.[2]
-
Precipitation Solvent: Methanol (ice cold).
Step-by-Step Workflow:
-
Tissue Homogenization:
-
Weigh frozen brain tissue (e.g., 100 mg).
-
Add 4 volumes (1:4 w/v) of ice-cold Methanol.
-
Homogenize (bead beater or ultrasonic) for 60 seconds.
-
Check: Ensure complete disruption of tissue matrix.
-
-
Protein Precipitation:
-
Add Internal Standard (10
L of 10 M solution). -
Vortex for 30 seconds.
-
Centrifuge at 15,000
g for 15 minutes at 4°C. -
Transfer supernatant to a clean glass vial.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of Nitrogen at 40°C.[2]
-
-
Derivatization (Critical Step):
-
Add 100
L of 3N HCl in n-Butanol to the dried residue. -
Seal vial tightly (Teflon-lined cap).
-
Incubate at 60°C for 30 minutes .
-
Mechanism:[3][4][5] This converts PMPA to its tri-butyl ester form.
-
Evaporate to dryness again under Nitrogen.[2]
-
Reconstitute in 100
L of Mobile Phase (50:50 Water:Acetonitrile).
-
Protocol B: LC-MS/MS Analysis
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Agilent 6490).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
Parameters:
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions (Derivatized PMPA):
-
Precursor:
683.0 (Tri-butyl ester + H). -
Product:
551.4 (Loss of butyl group). -
Note: Underivatized PMPA (
226) retains poorly and suffers from ion suppression.
-
Visualization: Bioanalytical Workflow
Figure 2: Derivatization workflow required for sensitive detection of polar PMPA in brain tissue.
References
-
Rais, R., et al. (2015). Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration.[8] PLOS ONE. [Link]
-
Vornov, J. J., et al. (2013). Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor 2-MPPA show prolonged alleviation of neuropathic pain through an indirect mechanism. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Rais, R., et al. (2014). Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Nedelcovych, M. T., et al. (2017). Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs.[1] Journal of Medicinal Chemistry. [Link]
-
Tsai, G., et al. (2003). 2-PMPA, a potent NAALADase inhibitor, attenuates cocaine-induced relapse in rats. Neuropharmacology. [Link]
Sources
- 1. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling PMPA Sodium
The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling PMPA Sodium .
Crucial Identification Note for Researchers: "PMPA" is a nomenclature ambiguity in drug development. It most commonly refers to 2-PMPA (2-(Phosphonomethyl)pentanedioic acid), a selective GCPII/NAALADase inhibitor used in neurological research (CAS: 173039-10-6).[1] However, it can also refer to (R)-PMPA (Tenofovir), a reverse transcriptase inhibitor (CAS: 147127-20-6).[1]
-
Safety Distinction: While both are bioactive phosphonates, Tenofovir precursors carry a higher risk of specific organ toxicity (STOT) and serious eye damage (Category 1).[1]
-
Assumption: This guide adopts a Universal Precaution approach, designing safety protocols that cover the higher hazard profile (Category 1 Eye Damage/Irritant) to ensure maximum personnel safety regardless of the specific isomer.[1]
Executive Safety Summary
PMPA Sodium (typically supplied as a lyophilized white powder) presents two primary hazards: chemical irritation/corrosion to mucous membranes (specifically eyes) and bioactivity via inhalation or transdermal absorption.[1] As a hygroscopic phosphonate salt, it readily absorbs atmospheric moisture, creating sticky, corrosive micro-droplets if dust is not managed.
The Golden Rule: Treat PMPA Sodium as a Sensitizing Irritant .[1] Engineering controls (Fume Hood) are primary; PPE is the secondary line of defense.[1]
PPE Matrix: Layered Defense System
Do not rely on generic "lab safety" rules. Use this task-specific matrix to determine required gear.
| Protection Zone | Component | Specification | Scientific Rationale (Causality) |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Indirect Venting) | Critical: Phosphonate salts are highly polar and acidic/basic upon hydration.[1] Dust contact with the moist cornea causes immediate, severe irritation or damage (Category 1/2A).[1] Safety glasses allow dust entry from the side; goggles seal it out. |
| Dermal (Hand) | Double Nitrile Gloves | Inner: 4 milOuter: 5-8 mil (Extended Cuff) | PMPA is water-soluble.[1] Sweat inside a single glove can solubilize dust on the wrist, facilitating absorption. Double gloving creates a "breakthrough buffer" and allows outer glove removal after weighing without exposing skin. |
| Respiratory | N95 / P100 Respirator | NIOSH Approved | Required only if outside Fume Hood. PMPA sodium dust is fine and easily aerosolized. Inhalation allows direct systemic entry via lung tissue, bypassing first-pass metabolism. |
| Body | Lab Coat (High Neck) | Tyvek® or Poly-Cotton (Snap closure) | Standard cotton coats absorb spills.[1] For large quantities (>5g), use fluid-resistant Tyvek to prevent aqueous solution soak-through to skin.[1] |
Operational Protocol: Safe Handling & Solubilization
This protocol is designed to be self-validating : if you observe clumping or pH drift, the safety or stability has been compromised.[1]
Phase 1: Preparation & Weighing (The High-Risk Zone)
Context: Static electricity often causes dry PMPA powder to "jump," increasing inhalation risk.[1]
-
Engineering Control: Activate Chemical Fume Hood. Verify face velocity is 80–100 fpm.
-
Ionization (Optional but Recommended): Use an anti-static gun on the weighing boat and spatula.[1] This prevents the charged phosphonate powder from repelling off the spatula into the air.
-
The "Transfer" Technique:
-
Never pour from the stock bottle.
-
Use a clean, dedicated micro-spatula.
-
Self-Validation Check: If the powder sticks excessively to the spatula, humidity is too high (>60%).[1] Pause and move to a desiccated environment or glovebox to preserve reagent integrity.
-
Phase 2: Solubilization (The Exothermic Check)
Context: PMPA Sodium is often generated in situ or dissolved from a salt.[1] Dissolution can change pH rapidly.
-
Solvent Choice: Use sterile Water for Injection (WFI) or 0.9% Saline.
-
Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vessels.
-
pH Validation:
Phase 3: Workflow Visualization
The following diagram illustrates the decision logic for PPE escalation based on the state of the chemical.
Caption: Decision logic for PPE selection based on PMPA physical state. Note the escalation to Goggles/Hood for solids.[1]
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Evacuate: Move personnel away from the immediate dust cloud.
-
PPE Upgrade: Don a full-face respirator or tight-fitting goggles + N95 before re-entering.[1]
-
Containment: Do NOT dry sweep. This generates aerosols.
-
Cleanup: Cover the spill with wet paper towels (soaked in weak sodium bicarbonate solution if neutralizing acid form, or water for sodium salt) to solubilize the powder without lofting dust. Wipe up and place in a sealed bag.
Waste Disposal[3][4][5][6]
-
P-List vs. General: While PMPA is not typically "P-listed" (acutely toxic) by the EPA like Sodium Cyanide, it must be treated as Hazardous Chemical Waste .[1]
-
Protocol:
-
Collect all solid waste (weigh boats, contaminated gloves) in a dedicated solid waste bin labeled "Toxic Organic Solid."
-
Liquid waste must be collected in "Aqueous Chemical Waste."
-
Do not drain dispose. Phosphonates can persist in water systems and affect aquatic life.[1]
-
References
-
Vertex Pharmaceuticals/Cleanchem. (n.d.).[1] Material Safety Data Sheet: Tenofovir PMPA Anhydride Impurity. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
